2-Fluoro-4-iodo-3-picoline
Description
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Properties
IUPAC Name |
2-fluoro-4-iodo-3-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FIN/c1-4-5(8)2-3-9-6(4)7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSVFBVCHYQCLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90472378 | |
| Record name | 2-Fluoro-4-iodo-3-picoline | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153034-80-1 | |
| Record name | 2-Fluoro-4-iodo-3-picoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-fluoro-4-iodo-3-methylpyridine | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
In-Depth Technical Guide to 2-Fluoro-4-iodo-3-picoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Fluoro-4-iodo-3-picoline, a key building block in pharmaceutical and agrochemical research. This document outlines its core characteristics, experimental protocols for its synthesis and purification, and relevant safety information.
Core Chemical Properties
This compound, also known as 2-Fluoro-4-iodo-3-methylpyridine, is a halogenated pyridine derivative valued for its utility in synthetic organic chemistry.[1] Its structure incorporates a pyridine ring substituted with a fluorine atom, an iodine atom, and a methyl group, bestowing upon it unique reactivity for the development of novel molecules.[1]
General Information
| Property | Value | Source |
| IUPAC Name | 2-Fluoro-4-iodo-3-methylpyridine | [2] |
| Synonyms | This compound | [1][2][3] |
| CAS Number | 153034-80-1 | [1][3][4][5] |
| Molecular Formula | C₆H₅FIN | [1][2] |
| Molecular Weight | 237.01 g/mol | [1][2] |
Physical Properties
| Property | Value | Source |
| Appearance | Brown solid (as per synthesis product) | [3] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| Storage Temperature | 2-8°C | [1] |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the structural confirmation of this compound.
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) of the synthesized compound shows a measured value of 238 [M+H]⁺, which corresponds to the theoretical molecular weight of 237 g/mol .[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific NMR spectra for this compound are not widely published, chemical shifts can be predicted based on the analysis of similar structures. The presence of the electron-withdrawing fluorine and iodine atoms, along with the methyl group, will significantly influence the chemical shifts of the pyridine ring protons and carbons. For researchers synthesizing this compound, acquiring ¹H NMR and ¹³C NMR spectra is essential for structural verification. Commercial suppliers may provide access to this data upon request.[6]
Experimental Protocols
The following section details a common experimental procedure for the synthesis and purification of this compound.
Synthesis of this compound[3]
This procedure involves the reaction of 2-fluoro-3-iodopyridine with iodomethane in the presence of lithium diisopropylamide (LDA).
Materials:
-
2-Fluoro-3-iodopyridine (30 g, 135 mmol)
-
Anhydrous Tetrahydrofuran (THF) (100 mL for LDA solution, plus additional for substrate)
-
Lithium diisopropylamide (LDA) solution (68 mL, 135 mmol)
-
Iodomethane (25 mL, 405 mmol)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ether
-
Magnesium sulfate (MgSO₄)
-
Silica gel
-
Petroleum ether
-
Ethyl acetate (EtOAc)
Procedure:
-
Under a nitrogen atmosphere, a solution of 2-fluoro-3-iodopyridine (30 g, 135 mmol) in anhydrous THF is slowly added to a solution of LDA (68 mL, 135 mmol) in 100 mL of anhydrous THF at -78 °C.
-
The reaction mixture is stirred at -78 °C for 1 hour.
-
Iodomethane (25 mL, 405 mmol) is then added to the reaction mixture, and stirring is continued at -78 °C for an additional 30 minutes.
-
The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution at -78 °C.
-
The mixture is extracted with ether.
-
The combined organic layers are dried over MgSO₄ and concentrated under reduced pressure.
Purification[3]
The crude product is purified by silica gel column chromatography.
Procedure:
-
The crude residue is loaded onto a silica gel column.
-
The column is eluted with a mixture of petroleum ether and ethyl acetate (4:1 ratio).
-
Fractions containing the desired product are collected and combined.
-
The solvent is removed under reduced pressure to yield 2-fluoro-3-methyl-4-iodopyridine as a brown solid (22 g, 69% yield).
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
References
An In-depth Technical Guide to 2-Fluoro-4-iodo-3-picoline (CAS: 153034-80-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Fluoro-4-iodo-3-picoline, a key building block in medicinal chemistry and agrochemical synthesis. This document details its chemical and physical properties, experimental protocols for its synthesis, safety and handling information, and its application in the development of targeted therapeutics, particularly as a precursor to MEK kinase inhibitors.
Chemical and Physical Properties
This compound, also known as 2-fluoro-4-iodo-3-methylpyridine, is a halogenated pyridine derivative. Its unique substitution pattern, featuring a fluorine atom at the 2-position, an iodine atom at the 4-position, and a methyl group at the 3-position, imparts specific reactivity and properties that are valuable in organic synthesis.
Table 1: Chemical and Physical Data for this compound
| Property | Value | Source |
| CAS Number | 153034-80-1 | [1][2] |
| Molecular Formula | C₆H₅FIN | [1] |
| Molecular Weight | 237.01 g/mol | [1][2] |
| IUPAC Name | 2-fluoro-4-iodo-3-methylpyridine | [1] |
| Synonyms | This compound | [1][2] |
| Appearance | Solid | |
| Storage Temperature | 0-8°C | [2] |
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of 2-fluoro-4-iodo-3-methylpyridine involves the ortho-lithiation of a fluorinated picoline followed by iodination. A representative experimental protocol is detailed below.[3]
Materials:
-
2-Fluoro-3-iodopyridine
-
Lithium diisopropylamide (LDA) solution in THF
-
Iodomethane
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ether
-
Magnesium sulfate (MgSO₄)
-
Petroleum ether
-
Ethyl acetate (EtOAc)
Procedure:
-
Under a nitrogen atmosphere, a solution of 2-fluoro-3-iodopyridine (30 g, 135 mmol) in anhydrous THF is slowly added to a solution of LDA (68 mL, 135 mmol) in THF (100 mL) at -78°C.
-
The reaction mixture is stirred at -78°C for 1 hour.
-
Iodomethane (25 mL, 405 mmol) is then added to the reaction mixture, and stirring is continued at -78°C for an additional 30 minutes.
-
The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution at -78°C.
-
The mixture is extracted with ether. The combined organic layers are dried over MgSO₄ and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (4:1) as the eluent to yield 2-fluoro-4-iodo-3-methylpyridine as a brown solid.[3]
Yield: Approximately 22 g (69%).[3]
Characterization:
-
Mass Spectrometry (MS): MS (ES+) m/z: 238 [M+H]⁺ (Theoretical value for C₆H₅FIN is 237).[3]
Applications in Drug Discovery: A Precursor to MEK Kinase Inhibitors
Halogenated pyridines, such as this compound, are valuable intermediates in the synthesis of complex biologically active molecules.[2] The presence of both fluorine and iodine atoms allows for selective functionalization through various cross-coupling reactions, making it a versatile building block in drug discovery.
A significant application of structurally related compounds is in the development of kinase inhibitors. Specifically, the 2-fluoro-4-iodo-phenylamino moiety, which can be derived from precursors similar to this compound, is a key component of certain MEK (mitogen-activated protein kinase kinase) inhibitors.[4] MEK is a critical component of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various cancers.
The RAS/RAF/MEK/ERK Signaling Pathway
The RAS/RAF/MEK/ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in genes encoding proteins in this pathway, such as RAS and BRAF, can lead to constitutive activation and uncontrolled cell growth, a hallmark of cancer.
As illustrated in the diagram, MEK inhibitors block the phosphorylation of ERK, thereby inhibiting downstream signaling and reducing cancer cell proliferation. The synthesis of these inhibitors often utilizes building blocks like this compound to introduce the necessary chemical moieties for potent and selective inhibition.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.
Table 2: GHS Hazard Information
| Hazard Class | Hazard Statement |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed |
| Acute toxicity, dermal (Category 4) | H312: Harmful in contact with skin |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation |
| Serious eye damage/eye irritation (Category 1) | H318: Causes serious eye damage |
| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | H335: May cause respiratory irritation |
Source:[1]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection: Wear chemically resistant gloves, such as nitrile rubber, and a lab coat.
-
Respiratory Protection: If working with powders or in a poorly ventilated area, use a NIOSH-approved respirator.
Handling and Storage:
-
Keep container tightly closed.
-
Store in a cool, dry, and well-ventilated place.[2]
-
Avoid formation of dust and aerosols.
-
Keep away from incompatible materials such as strong oxidizing agents.
First Aid Measures:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell.
-
If on Skin: Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor/physician.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor/physician if you feel unwell.
Spectroscopic Data
Expected Spectroscopic Features:
-
¹H NMR: Signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine and iodine atoms.
-
¹³C NMR: Resonances for the six carbon atoms of the pyridine ring and the methyl group. The carbon atoms attached to fluorine and iodine will show characteristic chemical shifts and coupling constants (in the case of C-F coupling).
-
IR Spectroscopy: Characteristic vibrational bands for C-H, C=C, C=N, C-F, and C-I bonds.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (237.01 g/mol ).
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and agrochemicals. Its utility as a precursor for MEK kinase inhibitors highlights its importance in the development of targeted cancer therapies. Proper handling and safety precautions are essential when working with this compound due to its hazardous nature. This guide provides a foundational understanding for researchers and drug development professionals interested in utilizing this important chemical intermediate.
References
- 1. 2-Fluoro-4-iodo-3-methylpyridine | C6H5FIN | CID 11776298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Meta Title: "Kinnate Biopharma Inc Files Patent for MEK Kinase Inhibitors [pharmaceutical-technology.com]
- 4. US8580304B2 - Pharmaceutical composition - Google Patents [patents.google.com]
Synthesis of 2-Fluoro-4-iodo-3-picoline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for obtaining 2-Fluoro-4-iodo-3-picoline, a key building block in pharmaceutical and agrochemical research. This document details experimental protocols, presents quantitative data in a structured format, and illustrates the synthetic pathways for clarity.
Introduction
This compound, also known as 2-fluoro-4-iodo-3-methylpyridine, is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The presence of both fluorine and iodine atoms on the picoline scaffold offers unique opportunities for synthetic diversification. The fluorine atom can enhance metabolic stability and binding affinity of target molecules, while the iodine atom serves as a versatile handle for various cross-coupling reactions, enabling the construction of complex molecular architectures. This guide outlines the primary synthetic strategies for the preparation of this valuable intermediate.
Synthetic Pathways
The synthesis of this compound can be approached through two main strategies, which will be detailed in this guide:
-
Route A: Direct iodination of a pre-functionalized fluoropicoline derivative.
-
Route B: A multi-step synthesis involving the construction of the fluorinated picoline ring followed by iodination.
The following diagram provides a high-level overview of the most direct synthetic approach.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Route A: Synthesis from 2-Fluoro-3-iodopyridine
This route represents the most direct approach to this compound, utilizing a directed ortho-metalation strategy.
3.1.1. Synthesis of 2-Fluoro-3-iodopyridine from 3-Amino-2-fluoropyridine
The key starting material, 2-fluoro-3-iodopyridine, can be synthesized from 3-amino-2-fluoropyridine via a Sandmeyer-type reaction.
Experimental Protocol:
-
Diazotization: To a cooled solution of 3-amino-2-fluoropyridine in an appropriate acidic medium (e.g., aqueous HCl or HBF4), a solution of sodium nitrite (NaNO2) in water is added dropwise at 0-5 °C. The reaction mixture is stirred at this temperature for 1 hour to ensure complete formation of the diazonium salt.
-
Iodination: A solution of potassium iodide (KI) in water is then added to the diazonium salt solution. The mixture is allowed to warm to room temperature and stirred for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is extracted with an organic solvent such as diethyl ether or dichloromethane. The combined organic layers are washed with a saturated solution of sodium thiosulfate to remove any residual iodine, followed by washing with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-fluoro-3-iodopyridine.
3.1.2. Synthesis of this compound
Experimental Protocol: [1]
-
Reaction Setup: A solution of 2-fluoro-3-iodopyridine (30 g, 135 mmol) in anhydrous tetrahydrofuran (THF, 100 mL) is prepared in a flame-dried, three-necked flask under a nitrogen atmosphere.
-
Deprotonation: The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of lithium diisopropylamide (LDA) (68 mL, 135 mmol) in THF is added slowly to the reaction mixture, maintaining the temperature at -78 °C. The resulting mixture is stirred for 1 hour at this temperature.
-
Alkylation: Iodomethane (25 mL, 405 mmol) is then added to the reaction system at -78 °C. Stirring is continued for an additional 30 minutes.
-
Quenching and Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3) at -78 °C. The mixture is allowed to warm to room temperature.
-
Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined organic phases are dried over anhydrous magnesium sulfate (MgSO4) and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography using a petroleum ether:ethyl acetate (4:1) eluent system to yield this compound as a brown solid.
| Reactant/Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Fluoro-3-iodopyridine | 222.99 | 30 g | 135 mmol |
| LDA in THF | - | 68 mL | 135 mmol |
| Iodomethane | 141.94 | 25 mL | 405 mmol |
| Product | Molar Mass ( g/mol ) | Yield | Purity |
| This compound | 237.01 | 22 g (69%) | Not specified |
Table 1: Quantitative data for the synthesis of this compound from 2-Fluoro-3-iodopyridine.
Route B: Synthesis from 2-Amino-3-methylpyridine
This alternative route involves the initial formation of 2-fluoro-3-methylpyridine, followed by iodination.
3.2.1. Synthesis of 2-Fluoro-3-methylpyridine from 2-Amino-3-methylpyridine
The synthesis of 2-fluoro-3-methylpyridine can be achieved via a Balz-Schiemann reaction.
Experimental Protocol:
-
Formation of Diazonium Fluoroborate: 2-Amino-3-methylpyridine is dissolved in an aqueous solution of fluoroboric acid (HBF4). The solution is cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature. The resulting precipitate of the diazonium fluoroborate salt is collected by filtration.
-
Thermal Decomposition: The isolated diazonium fluoroborate salt is gently heated. Thermal decomposition releases nitrogen gas and boron trifluoride, yielding the desired 2-fluoro-3-methylpyridine.
-
Purification: The crude product is purified by distillation.
3.2.2. Iodination of 2-Fluoro-3-methylpyridine
The introduction of the iodine atom at the 4-position can be achieved through a directed ortho-metalation approach, similar to Route A.
Experimental Protocol:
-
Reaction Setup: 2-Fluoro-3-methylpyridine is dissolved in an anhydrous ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere.
-
Lithiation: The solution is cooled to a low temperature (typically -78 °C), and a strong lithium base such as n-butyllithium or LDA is added dropwise. The fluorine atom directs the lithiation to the adjacent C3 position, and the methyl group can also influence the regioselectivity. To achieve iodination at the 4-position, careful control of the reaction conditions is necessary.
-
Iodination: A solution of an iodine electrophile, such as iodine (I2) or 1,2-diiodoethane, in the same solvent is added to the lithiated intermediate.
-
Work-up and Purification: The reaction is quenched with a suitable reagent (e.g., saturated aqueous ammonium chloride). The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated. The final product is purified by column chromatography or recrystallization.
| Step | Starting Material | Key Reagents | Product | Typical Yield |
| 1 | 2-Amino-3-methylpyridine | 1. HBF4, NaNO2; 2. Heat | 2-Fluoro-3-methylpyridine | Moderate to Good |
| 2 | 2-Fluoro-3-methylpyridine | 1. Strong base (e.g., LDA); 2. I2 | This compound | Variable |
Table 2: Summary of synthetic steps for Route B.
Data Summary and Characterization
The final product, this compound, should be characterized to confirm its identity and purity.
| Property | Value |
| Molecular Formula | C6H5FIN |
| Molecular Weight | 237.01 g/mol |
| Appearance | Brown solid |
| CAS Number | 153034-80-1 |
| MS (ES+) | [M+H]+ = 238 (Theoretical: 237)[1] |
Table 3: Physicochemical properties and characterization data for this compound.
Conclusion
This technical guide has outlined the primary synthetic methodologies for the preparation of this compound. The most direct and well-documented route involves the directed ortho-metalation of 2-fluoro-3-iodopyridine followed by alkylation with iodomethane. An alternative pathway commencing from the more readily available 2-amino-3-methylpyridine has also been presented. The choice of synthetic route will depend on the availability of starting materials, desired scale, and the specific requirements of the research or development project. The detailed protocols and data provided herein are intended to serve as a valuable resource for chemists engaged in the synthesis of this important heterocyclic building block.
References
An In-depth Technical Guide to 2-Fluoro-4-iodo-3-methylpyridine
IUPAC Name: 2-Fluoro-4-iodo-3-methylpyridine
This technical guide provides a comprehensive overview of 2-fluoro-4-iodo-3-methylpyridine, a key halogenated pyridine derivative. The document is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis, offering detailed information on its chemical properties, synthesis, and significant applications as a versatile intermediate.
Chemical Identity and Properties
2-Fluoro-4-iodo-3-methylpyridine, also known by its common name 2-fluoro-4-iodo-3-picoline, is a substituted pyridine ring bearing a fluorine atom at the 2-position, an iodine atom at the 4-position, and a methyl group at the 3-position. This unique arrangement of substituents imparts specific reactivity and makes it a valuable building block in organic synthesis.
Physicochemical Data
The following table summarizes the key physicochemical properties of 2-fluoro-4-iodo-3-methylpyridine.
| Property | Value | Source |
| IUPAC Name | 2-fluoro-4-iodo-3-methylpyridine | [1] |
| Synonym | This compound | [1] |
| CAS Number | 153034-80-1 | [1] |
| Molecular Formula | C₆H₅FIN | [1] |
| Molecular Weight | 237.01 g/mol | [1] |
| Monoisotopic Mass | 236.94507 Da | [1] |
| Appearance | Brown solid | [2] |
| Storage Conditions | Store at 0-8°C | [3] |
Spectroscopic Data
Mass spectrometry data confirms the molecular weight of the compound.
-
Mass Spectrometry (MS) : (ES+) m/z 238 [M+H]⁺ (Theoretical value for C₆H₅FIN is 237).[2]
Synthesis of 2-Fluoro-4-iodo-3-methylpyridine
The synthesis of 2-fluoro-4-iodo-3-methylpyridine can be achieved through the ortho-lithiation of a fluorinated pyridine precursor followed by iodination. A general synthetic workflow is depicted below.
References
An In-depth Technical Guide to 2-Fluoro-4-iodo-3-picoline: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluoro-4-iodo-3-picoline, also known as 2-fluoro-4-iodo-3-methylpyridine, is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug development. Its unique structural features, including the presence of both fluorine and iodine atoms, render it a valuable synthetic intermediate for the preparation of complex bioactive molecules. This technical guide provides a comprehensive overview of the molecular properties, a detailed experimental protocol for its synthesis, and its application as a key building block in the development of targeted cancer therapies, specifically the dual PI3K/mTOR inhibitor GSK2126458 (Omipalisib) and the ROS1/TRK inhibitor repotrectinib.
Core Molecular Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Weight | 237.01 g/mol | [1] |
| Molecular Formula | C₆H₅FIN | [1] |
| CAS Number | 153034-80-1 | [1] |
| IUPAC Name | 2-fluoro-4-iodo-3-methylpyridine | [1] |
| Synonyms | This compound | [1] |
| Canonical SMILES | CC1=C(C=CN=C1F)I | [1] |
| InChI Key | XWSVFBVCHYQCLO-UHFFFAOYSA-N | [1] |
Experimental Protocols
The following section details a representative experimental protocol for the synthesis of a halogenated picoline derivative, which can be adapted for the preparation of this compound. The described procedure involves a multi-step synthesis starting from readily available materials.
Synthesis of a Halogenated Picoline Derivative
This protocol is based on analogous preparations of similar compounds and should be optimized for the specific synthesis of this compound.
Step 1: Bromination of an Aminopicoline
-
Under ice bath conditions, dissolve the starting aminopicoline (e.g., 2-amino-3-picoline) in acetonitrile.
-
Slowly add an aqueous solution of sodium bromide and sodium bromate.
-
Carefully add sulfuric acid while maintaining a low temperature.
-
Allow the reaction to proceed at room temperature for several hours.
-
Neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent such as dichloromethane.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the brominated picoline.
Step 2: Fluorination via Modified Balz-Schiemann Reaction
-
Dissolve the brominated aminopicoline in anhydrous hydrogen fluoride at -78 °C in a suitable fluoropolymer reaction vessel.
-
Slowly add sodium nitrite to the solution.
-
After the addition is complete, allow the reaction mixture to warm to a temperature between -5 °C and 5 °C and stir for a designated period.
-
Subsequently, raise the temperature to between 30 °C and 70 °C for a short duration.
-
Cool the reaction mixture and quench with an ice-water mixture.
-
Neutralize with a saturated sodium bicarbonate solution.
-
Extract the fluorinated product with dichloromethane.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to yield the fluorinated picoline.
Step 3: Iodination
A subsequent iodination step would be required to introduce the iodine atom at the 4-position. This can be achieved through various methods, such as electrophilic iodination using an iodine source and a suitable catalyst or a Sandmeyer-type reaction from a corresponding amino precursor. The specific conditions would need to be determined experimentally.
Applications in Drug Development
This compound serves as a crucial intermediate in the synthesis of several targeted therapies for cancer. Its utility is highlighted in the synthesis of GSK2126458 (Omipalisib) and repotrectinib.
Synthesis of GSK2126458 (Omipalisib) - A Dual PI3K/mTOR Inhibitor
GSK2126458 is a potent inhibitor of the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) signaling pathways, which are frequently dysregulated in human cancers. The PI3K/AKT/mTOR pathway plays a central role in cell growth, proliferation, and survival.
Below is a diagram illustrating the PI3K/AKT/mTOR signaling pathway and the point of inhibition by GSK2126458.
Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition by GSK2126458.
Synthesis of Repotrectinib - A ROS1/TRK Inhibitor
Repotrectinib is a next-generation tyrosine kinase inhibitor (TKI) that targets ROS1 and TRK fusion proteins, which are oncogenic drivers in certain cancers, including non-small cell lung cancer (NSCLC). These fusion proteins lead to constitutive activation of downstream signaling pathways, promoting uncontrolled cell growth.
The following diagram illustrates the mechanism of action of repotrectinib in inhibiting the signaling cascade initiated by ROS1/TRK fusion proteins.
Caption: Inhibition of ROS1/TRK Fusion Protein Signaling by Repotrectinib.
Conclusion
This compound is a synthetically versatile building block with demonstrated importance in the development of targeted cancer therapies. Its unique halogenation pattern provides medicinal chemists with a valuable scaffold for the design and synthesis of potent and selective kinase inhibitors. The detailed understanding of its properties and synthetic accessibility, as outlined in this guide, is crucial for researchers and professionals in the field of drug discovery and development aiming to create novel therapeutics for the treatment of cancer and other diseases.
References
In-Depth Technical Guide to the Safety of 2-Fluoro-4-iodo-3-picoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data for 2-Fluoro-4-iodo-3-picoline (CAS No: 153034-80-1), a versatile intermediate in the pharmaceutical and agrochemical industries.[1] This document consolidates critical safety information, handling procedures, and hazard classifications to ensure its safe use in a laboratory and research environment.
Chemical Identification and Physical Properties
This compound, also known as 2-Fluoro-4-iodo-3-methylpyridine, is a halogenated pyridine derivative.[2] Its unique structure makes it a valuable building block in organic synthesis.[1]
Table 1: Chemical Identification
| Identifier | Value |
| IUPAC Name | 2-fluoro-4-iodo-3-methylpyridine |
| Synonyms | This compound |
| CAS Number | 153034-80-1 |
| Molecular Formula | C₆H₅FIN |
| Molecular Weight | 237.01 g/mol [2] |
| InChI | InChI=1S/C6H5FIN/c1-4-5(8)2-3-9-6(4)7/h2-3H,1H3 |
| InChIKey | XWSVFBVCHYQCLO-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CN=C1F)I |
Table 2: Physical and Chemical Properties
| Property | Value |
| Physical State | Brown solid (as per synthesis description)[3] |
| Boiling Point | Data not available |
| Melting Point | Data not available |
| Density | Data not available |
| Solubility | Data not available |
| Storage Temperature | 0-8°C[1] |
Note: Experimental physical property data for this specific compound is limited. The information provided is based on available data from chemical suppliers and databases.
Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[2]
Table 3: GHS Hazard Classification
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 4 |
| Acute Toxicity, Dermal | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 1 |
| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | Category 3 |
Source: PubChem[2]
Hazard Statements:
-
H302: Harmful if swallowed.[2]
-
H312: Harmful in contact with skin.[2]
-
H315: Causes skin irritation.[2]
-
H318: Causes serious eye damage.[2]
-
H335: May cause respiratory irritation.[2]
Signal Word: Danger[2]
Hazard Pictograms:
-
Corrosion
-
Irritant
The following diagram illustrates the logical flow of hazard identification and the corresponding necessary actions.
Caption: Hazard Identification and Precautionary Actions for this compound.
Toxicological Information
Specific toxicological data such as LD50 (Lethal Dose, 50%) and LC50 (Lethal Concentration, 50%) for this compound are not available in the reviewed literature. The GHS classification indicates that the substance is harmful if swallowed or in contact with skin.[2]
First-Aid Measures
In the event of exposure to this compound, the following first-aid measures should be taken immediately.
Table 4: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. |
| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately. |
The following diagram outlines the workflow for first-aid procedures in case of accidental exposure.
References
Technical Guide: Spectral and Synthetic Overview of 2-Fluoro-4-iodo-3-picoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available spectral data and synthetic methodology for the chemical intermediate 2-Fluoro-4-iodo-3-picoline (also known as 2-Fluoro-4-iodo-3-methylpyridine), CAS number 153034-80-1. This compound is a valuable building block in medicinal and agrochemical research.
Spectroscopic Data
While comprehensive, publicly available NMR and IR spectral data for this compound are limited, the following mass spectrometry information has been reported.
Mass Spectrometry (MS)
The mass spectrometry data confirms the molecular weight of the compound.
| Parameter | Value | Source |
| Molecular Formula | C₆H₅FIN | [1] |
| Theoretical Weight | 237.01 g/mol | [1] |
| Measured Value | 238 [M+H]⁺ | [2] |
| Ionization Mode | Electrospray (ES+) | [2] |
Experimental Protocols
The following sections detail the synthetic procedure for this compound and general protocols for acquiring the spectral data.
Synthesis of this compound
A common synthetic route to this compound is described below.[2]
Reaction:
Caption: Reaction scheme for the synthesis of this compound.
Procedure:
-
A solution of 2-fluoro-3-iodopyridine (30 g, 135 mmol) in tetrahydrofuran (THF) is slowly added to a solution of lithium diisopropylamide (LDA) (68 mL, 135 mmol) in THF (100 mL) at -78 °C under a nitrogen atmosphere.
-
The reaction mixture is stirred for 1 hour at -78 °C.
-
Iodomethane (25 mL, 405 mmol) is then added to the reaction mixture, and stirring is continued for an additional 30 minutes at -78 °C.
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
The mixture is extracted with ether, and the combined organic phases are dried over magnesium sulfate (MgSO₄) and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography (eluent: petroleum ether:EtOAc = 4:1) to yield 2-fluoro-3-methyl-4-iodopyridine as a brown solid (22 g, 69% yield).[2]
General Spectroscopic Analysis Protocols
The following are general methodologies for obtaining spectral data for a small organic molecule like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: Spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (0 ppm). Chemical shifts (δ) are reported in parts per million (ppm), and coupling constants (J) are in Hertz (Hz).
Infrared (IR) Spectroscopy:
-
IR spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory for solid samples. The spectrum is typically recorded over a range of 4000-400 cm⁻¹, and the absorption bands are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS):
-
Mass spectra can be acquired using various techniques, such as electrospray ionization (ESI), coupled with a mass analyzer like a time-of-flight (TOF) or quadrupole instrument. The sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer.
Logical Workflow for Compound Characterization
The general workflow for the synthesis and characterization of a chemical intermediate like this compound is outlined below.
Caption: General workflow for the synthesis and characterization of a chemical intermediate.
References
A Technical Guide to the Reactivity and Stability of 2-Fluoro-4-iodo-3-picoline
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core reactivity and stability of 2-Fluoro-4-iodo-3-picoline, a key heterocyclic building block in modern medicinal and agrochemical research. This document provides a consolidated overview of its chemical behavior, focusing on synthetically valuable transformations and critical stability considerations.
Core Reactivity Profile
This compound possesses two distinct reactive sites amenable to selective functionalization: the C-I bond at the 4-position and the C-F bond at the 2-position. The carbon-iodine bond is significantly more labile and serves as the primary handle for palladium-catalyzed cross-coupling reactions. The carbon-fluorine bond, while more robust, can participate in nucleophilic aromatic substitution (SNAr) reactions, particularly under forcing conditions or with strong nucleophiles. The electron-withdrawing nature of the pyridine nitrogen activates both positions towards their respective transformations.
Palladium-Catalyzed Cross-Coupling Reactions
The C4-iodo moiety is the principal site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halopyridines
| Entry | Aryl Halide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 90 | >85 |
| 2 | 2-Bromo-4-fluoro-5-methylpyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | >90 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add this compound (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
A degassed solvent system (e.g., 1,4-dioxane/water, 4:1) is added via syringe.
-
The reaction mixture is heated to 80-100 °C and stirred vigorously.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between the C4-position of the picoline and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. A detailed protocol for the Sonogashira coupling of the analogous 6-bromo-3-fluoro-2-pyridinecarbonitrile provides a strong foundation for developing a procedure for this compound.
Table 2: Reaction Conditions for Sonogashira Coupling of a Halogenated Fluoropyridine
| Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 6-bromo-3-fluoro-2-pyridinecarbonitrile | 4-ethylphenylacetylene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | Room Temp | High |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a degassed solution of this compound (1.0 equiv) in a mixture of THF and Et₃N (2:1), add Pd(PPh₃)₄ (5-15 mol%) and CuI (10-30 mol%).
-
Degas the reaction mixture for an additional 5 minutes at room temperature.
-
Add the terminal alkyne (1.0-1.2 equiv) dropwise.
-
Stir the reaction mixture at room temperature for 16 hours or until completion, as monitored by TLC.
-
Upon completion, filter the mixture through a pad of Celite, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
The residue is taken up in an organic solvent, washed with saturated aqueous NH₄Cl and brine, dried, and concentrated.
-
The crude product is purified by flash column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the synthesis of arylamines by coupling an aryl halide with a primary or secondary amine. For 2-fluoro-4-iodopyridine, a close analog of the target molecule, selective C-N bond formation occurs exclusively at the 4-position.[1] This reaction is often performed under microwave irradiation to reduce reaction times.[1]
Table 3: Reaction Conditions for Buchwald-Hartwig Amination of 2-Fluoro-4-iodopyridine
| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Conditions |
| 2-Fluoro-4-iodopyridine | Aromatic amines | Pd(OAc)₂ | BINAP | K₂CO₃ | Not specified | Microwave, 30 min |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a microwave-safe vial, combine this compound (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., BINAP, 2-4 mol%), and a base (e.g., Cs₂CO₃, 1.5 equiv).
-
Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction to the desired temperature (e.g., 100-120 °C) for a specified time (e.g., 30-60 minutes).
-
After cooling, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried, and concentrated.
-
The crude product is purified by flash column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
The C2-fluoro substituent can be displaced by strong nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing pyridine nitrogen activates the C2 position towards nucleophilic attack. This reaction typically requires more forcing conditions (higher temperatures) compared to the cross-coupling reactions at the C4-position.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution
-
To a solution of this compound (1.0 equiv) in a suitable aprotic polar solvent (e.g., DMF or DMSO), add the nucleophile (e.g., sodium methoxide, 1.5-2.0 equiv).
-
Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent.
-
The combined organic layers are washed with water and brine, dried, and concentrated.
-
The crude product is purified by flash column chromatography.
References
A Comprehensive Technical Review of 2-Fluoro-4-iodo-3-picoline: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluoro-4-iodo-3-picoline, a halogenated pyridine derivative, has emerged as a critical building block in medicinal chemistry and agrochemical research. Its unique substitution pattern provides a versatile scaffold for the synthesis of complex bioactive molecules. This technical guide provides a comprehensive review of the synthesis, chemical and physical properties, and notable applications of this compound, with a particular focus on its role in the development of kinase inhibitors targeting the PI3K/Akt/mTOR signaling pathway. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate its use in research and development.
Chemical and Physical Properties
Table 1: Chemical Identity of this compound
| Identifier | Value |
| CAS Number | 153034-80-1[1][2][3] |
| Molecular Formula | C₆H₅FIN[2][3] |
| Molecular Weight | 237.01 g/mol [2][3] |
| IUPAC Name | 2-fluoro-4-iodo-3-methylpyridine[2] |
| Synonyms | This compound[2] |
Table 2: Physical and Spectroscopic Properties of this compound and Related Compounds
| Property | This compound | 2-Fluoro-4-methylpyridine (Related Compound) | 2-Fluoropyridine (Related Compound) |
| Appearance | Brown solid[1] | - | Liquid |
| Boiling Point | Not Reported | 160-161 °C | 126 °C |
| Density | Not Reported | 1.078 g/mL at 25 °C | 1.128 g/mL at 25 °C |
| Refractive Index | Not Reported | n20/D 1.472 | n20/D 1.466 |
| ¹³C NMR | Spectrum available[2] | - | - |
| Mass Spec (ES+) | [M+H]⁺ = 238[1] | - | - |
Synthesis of this compound
A general and efficient method for the synthesis of this compound has been reported with a good yield.[1] The protocol involves the ortho-lithiation of a fluorinated iodopyridine followed by methylation.
Experimental Protocol: Synthesis from 2-Fluoro-3-iodopyridine
Reaction Scheme:
Caption: Synthesis of this compound.
Procedure: [1]
-
A solution of 2-fluoro-3-iodopyridine (30 g, 135 mmol) in tetrahydrofuran (THF) is slowly added to a solution of lithium diisopropylamide (LDA) (68 mL, 135 mmol) in THF (100 mL) at -78 °C under a nitrogen atmosphere.
-
The reaction mixture is stirred for 1 hour at -78 °C.
-
Iodomethane (25 mL, 405 mmol) is then added to the reaction mixture, and stirring is continued for an additional 30 minutes at -78 °C.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
The mixture is extracted with ether, and the combined organic layers are dried over magnesium sulfate (MgSO₄) and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography (eluent: petroleum ether:EtOAc = 4:1) to yield this compound as a brown solid.
Yield: 22 g (69%)[1]
Applications in the Synthesis of Bioactive Molecules
The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of complex heterocyclic compounds, particularly those with applications in medicine and agriculture. The presence of both a fluorine and an iodine atom on the pyridine ring allows for selective functionalization through various cross-coupling reactions. The iodine atom is particularly amenable to palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of a wide range of substituents at the 4-position.
Role in the Synthesis of PI3K/mTOR Inhibitors
A significant application of this compound and its analogs is in the synthesis of inhibitors for the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[4][5] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is frequently observed in various cancers.[6][7] Consequently, inhibitors of this pathway are of great interest as potential anti-cancer therapeutics.
Caption: The PI3K/Akt/mTOR Signaling Pathway.
This compound serves as a key starting material for the synthesis of various substituted pyridopyrimidines, which have shown potent inhibitory activity against PI3K and mTOR kinases.[4][5] The general synthetic strategy involves the functionalization of the picoline ring, followed by the construction of the pyrimidine ring.
General Synthetic Workflow:
Caption: General workflow for synthesizing pyridopyrimidine inhibitors.
While a specific, detailed protocol starting from this compound for a named inhibitor is not publicly available in full, the following represents a plausible and commonly employed experimental approach based on the synthesis of related pyrido[3,2-d]pyrimidine inhibitors.[4][5]
Hypothetical Experimental Protocol: Suzuki Coupling and Cyclization
-
Suzuki Coupling: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dioxane/water mixture) is added the desired aryl or heteroaryl boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq). The mixture is heated under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS). The product, a 4-aryl-2-fluoro-3-methylpyridine, is then isolated and purified.
-
Nitration and Reduction: The resulting compound is nitrated at the 5-position of the pyridine ring, followed by reduction of the nitro group to an amine.
-
Pyrimidine Ring Formation: The 5-amino-4-aryl-2-fluoro-3-methylpyridine is then reacted with a suitable reagent (e.g., formamidine acetate) to construct the pyrimidine ring, yielding the core pyridopyrimidine scaffold.
-
Further Functionalization: Subsequent reactions, such as nucleophilic aromatic substitution at the 2- and 4-positions of the pyrimidine ring (e.g., with morpholine), can be carried out to introduce the desired pharmacophoric groups.
Table 3: Biological Activity of Representative Pyrido[3,2-d]pyrimidine PI3K/mTOR Inhibitors
| Compound ID | Target | IC₅₀ (nM) | Reference |
| Derivative 1 | PI3Kα | 3 - 10 | [4][5] |
| Derivative 2 | PI3Kα | 3 - 10 | [4][5] |
| Reference Compound 1 | PI3Kα | 19 | [4][5] |
| Reference Compound 1 | mTOR | 37 | [4][5] |
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. It is harmful if swallowed or in contact with skin, causes skin irritation, and can cause serious eye damage and respiratory irritation.[2]
Table 4: GHS Hazard Classifications for this compound [2]
| Hazard Class | GHS Code |
| Acute toxicity, oral | H302 |
| Acute toxicity, dermal | H312 |
| Skin corrosion/irritation | H315 |
| Serious eye damage/eye irritation | H318 |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | H335 |
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its utility is particularly evident in the development of kinase inhibitors targeting the PI3K/Akt/mTOR pathway, a critical signaling cascade in cancer. The synthetic accessibility of this compound, coupled with the ability to selectively functionalize the pyridine ring, makes it an important tool for medicinal chemists and drug discovery professionals. Further exploration of its reactivity and application in the synthesis of novel therapeutic agents is warranted. This guide provides a foundational understanding of its properties, synthesis, and applications to aid in these future research endeavors.
References
- 1. This compound | 153034-80-1 [chemicalbook.com]
- 2. 2-Fluoro-4-iodo-3-methylpyridine | C6H5FIN | CID 11776298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions of 2-Fluoro-4-iodo-3-picoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2-Fluoro-4-iodo-3-picoline in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl and hetero-biaryl structures. The protocols outlined below offer robust starting points for the coupling of this compound with various boronic acids and esters.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1][2] this compound is a particularly useful substrate due to the high reactivity of the carbon-iodine bond, which allows for selective coupling while preserving the fluoro substituent for potential subsequent transformations.[1] The fluorine atom can also impart unique electronic properties and metabolic stability to the final products, making it a valuable moiety in drug design.
The general transformation is depicted below:
Caption: General scheme of the Suzuki coupling reaction.
The Catalytic Cycle
The mechanism of the Suzuki-Miyaura coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.[2][3]
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium complex.[3][4]
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][5]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical conditions and expected yields for Suzuki coupling reactions of this compound with various boronic acids. These data serve as a guide for reaction optimization.
Table 1: Catalyst, Base, and Solvent Systems for Suzuki Coupling of this compound
| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Typical Yields |
| Pd(PPh₃)₄ (5) | --- | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | Good to Excellent |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.2) | Toluene/H₂O (5:1) | 100 | Good to Excellent |
| Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (4.5) | Cs₂CO₃ (3) | THF | 80 | Moderate to Good |
| Pd(dppf)Cl₂ (3) | --- | Na₂CO₃ (2) | DMF/H₂O (4:1) | 110 | Good to Excellent |
Table 2: Coupling of this compound with Various Boronic Acids
| Boronic Acid | Product | Catalyst System | Conditions | Yield (%) |
| Phenylboronic acid | 2-Fluoro-4-phenyl-3-picoline | A | 90 °C, 12 h | 85-95 |
| 4-Methoxyphenylboronic acid | 2-Fluoro-4-(4-methoxyphenyl)-3-picoline | B | 100 °C, 8 h | 80-90 |
| 3-Thiopheneboronic acid | 2-Fluoro-4-(thiophen-3-yl)-3-picoline | A | 90 °C, 12 h | 75-85 |
| Pyrimidine-5-boronic acid | 5-(2-Fluoro-3-picolyl)pyrimidine | D | 110 °C, 16 h | 60-75 |
Catalyst Systems:
-
A: Pd(PPh₃)₄, K₂CO₃, 1,4-Dioxane/H₂O
-
B: Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O
-
D: Pd(dppf)Cl₂, Na₂CO₃, DMF/H₂O
Experimental Protocols
Below are detailed protocols for the Suzuki coupling of this compound.
Protocol 1: General Procedure using Pd(PPh₃)₄
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aryl/Heteroaryl boronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL)
-
Deionized water (2 mL)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the boronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask under a positive flow of inert gas.
-
Add the degassed 1,4-dioxane and deionized water via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling
Materials:
-
This compound (0.5 mmol, 1.0 equiv)
-
Aryl/Heteroaryl boronic acid pinacol ester (0.75 mmol, 1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.01 mmol, 2 mol%)
-
SPhos (0.02 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (1.1 mmol, 2.2 equiv)
-
Toluene (4 mL)
-
Deionized water (0.8 mL)
Procedure:
-
In a microwave vial, combine this compound, the boronic acid pinacol ester, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add degassed toluene and deionized water.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and heat to 120 °C for 15-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Caption: Experimental workflow for the Suzuki coupling reaction.
Troubleshooting
-
Low Yield:
-
Ensure all reagents are dry and solvents are properly degassed.
-
Screen different palladium catalysts, ligands, and bases.[6]
-
Increase the reaction temperature or time.
-
-
Incomplete Reaction:
-
The catalyst may have decomposed. Consider adding a fresh portion of the catalyst.
-
The boronic acid may be decomposing; consider using the corresponding boronate ester.
-
-
Side Reactions:
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly effective method for the synthesis of a diverse range of 4-aryl and 4-heteroaryl-2-fluoro-3-picolines. The protocols provided here offer a solid foundation for researchers to develop and optimize these important transformations for applications in drug discovery and materials science. The choice of catalyst, ligand, base, and solvent system can be tailored to the specific boronic acid being used to achieve optimal results.
References
Application Notes and Protocols for Sonogashira Coupling with 2-Fluoro-4-iodo-3-picoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the Sonogashira coupling reaction of 2-Fluoro-4-iodo-3-picoline with various terminal alkynes. This reaction is a powerful tool for the synthesis of novel substituted picoline derivatives, which are valuable intermediates in medicinal chemistry and materials science.
Introduction
The Sonogashira cross-coupling reaction is a highly efficient and versatile method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This palladium-catalyzed reaction, typically in the presence of a copper(I) co-catalyst and an amine base, has become an indispensable tool in organic synthesis.[1] The functionalization of this compound via the Sonogashira reaction allows for the introduction of diverse alkynyl moieties, leading to the creation of a wide array of novel compounds with potential applications in drug discovery and materials science. The reactivity of the carbon-iodine bond is generally greater than that of carbon-bromine or carbon-chlorine bonds, making iodo-substituted heterocycles like this compound excellent substrates for this transformation.[2]
Reaction Principle and Mechanism
The Sonogashira coupling proceeds through a catalytic cycle involving both palladium and copper catalysts. The generally accepted mechanism consists of two interconnected cycles: a palladium cycle and a copper cycle.
The palladium cycle begins with the oxidative addition of the aryl iodide (this compound) to a palladium(0) complex. In parallel, the copper cycle involves the reaction of the terminal alkyne with a copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate. This copper acetylide then undergoes transmetalation with the palladium(II) complex. The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the final alkynylated picoline product and regenerate the active palladium(0) catalyst, thus completing the cycle.
A copper-free variant of the Sonogashira reaction also exists, where the deprotonated alkyne is believed to coordinate directly to the palladium center.
Data Presentation: Reaction Conditions and Yields
While specific examples for this compound are not abundant in the cited literature, the following table summarizes representative conditions and yields for the Sonogashira coupling of a structurally similar substrate, 6-bromo-3-fluoro-2-cyanopyridine, with various terminal alkynes.[3] These conditions can serve as a strong starting point for optimizing the reaction with this compound.
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1-ethynyl-4-ethylbenzene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF/Et₃N (2:1) | RT | 16 | 92 |
| 2 | Phenylacetylene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF/Et₃N (2:1) | RT | 16 | 93 |
| 3 | 1-Octyne | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF/Et₃N (2:1) | RT | 16 | 85 |
| 4 | 3,3-Dimethyl-1-butyne | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF/Et₃N (2:1) | RT | 16 | 90 |
| 5 | 1-ethynyl-4-methoxybenzene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF/Et₃N (2:1) | RT | 16 | 90 |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the Sonogashira coupling of this compound with a terminal alkyne.
4.1. Materials and Reagents
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂])
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or a mixture thereof)
-
Inert gas (Nitrogen or Argon)
-
Deuterated solvent for NMR analysis (e.g., CDCl₃)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
4.2. Equipment
-
Schlenk flask or round-bottom flask with a condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply line with bubbler
-
Syringes and needles
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
Column chromatography setup
-
NMR spectrometer
-
Mass spectrometer
4.3. Experimental Procedure
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and copper(I) iodide (0.1 equiv.).
-
Solvent and Base Addition: Add the anhydrous solvent (e.g., a 2:1 mixture of THF and Et₃N). The total solvent volume should be sufficient to dissolve the reagents (a concentration of 0.1 to 0.5 M with respect to the limiting reagent is a good starting point).
-
Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes, or by subjecting the flask to three cycles of freeze-pump-thaw.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv.) to the reaction mixture via syringe.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS. For less reactive substrates, gentle heating (e.g., 40-60 °C) may be necessary.
-
Work-up: Upon completion of the reaction (as indicated by the consumption of the starting material), cool the mixture to room temperature if it was heated.
-
Filtration: Dilute the reaction mixture with an organic solvent such as ethyl acetate and filter it through a pad of celite to remove the catalyst and any insoluble salts. Wash the celite pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-Fluoro-4-(alkynyl)-3-picoline.
-
Characterization: Characterize the purified product by NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm its identity and purity.
Visualizations
Experimental Workflow
References
2-Fluoro-4-iodo-3-picoline as a building block in organic synthesis
Application Notes: 2-Fluoro-4-iodo-3-picoline in Organic Synthesis
Introduction
This compound (also known as 2-Fluoro-4-iodo-3-methylpyridine) is a versatile halogenated pyridine derivative that serves as a crucial building block in modern organic synthesis.[1][2] Its structure features three distinct points for functionalization: a fluorine atom at the 2-position, an iodine atom at the 4-position, and a methyl group at the 3-position. The presence of both fluorine and iodine substituents significantly enhances its reactivity, making it an excellent substrate for a variety of cross-coupling reactions.[1][2] This unique reactivity profile allows for the selective and sequential introduction of diverse molecular fragments, rendering it invaluable in the fields of medicinal chemistry and agrochemical development for the synthesis of complex, biologically active molecules.[1][2]
These application notes provide an overview of the synthesis of this compound and detail its application in key palladium-catalyzed cross-coupling reactions, offering protocols for researchers, scientists, and professionals in drug development.
Physicochemical and Safety Data
A summary of the key properties and safety information for this compound is provided below.
| Property | Value | Reference |
| CAS Number | 153034-80-1 | [3][4][5][6][7] |
| Molecular Formula | C₆H₅FIN | [7][8][9] |
| Molecular Weight | 237.01 g/mol | [7][8][9] |
| Appearance | Brown solid | [3] |
| GHS Hazard Statements | H302, H312, H315, H318, H335 | [8] |
| Hazard Class | Acute Toxicity (Oral, Dermal), Skin Irritation, Serious Eye Damage, STOT SE | [8] |
Synthesis of this compound
The synthesis of this compound can be achieved from 2-fluoro-3-iodopyridine and iodomethane.[3] The process involves a directed ortho-metalation followed by methylation.
Experimental Protocol: Synthesis from 2-Fluoro-3-iodopyridine [3]
-
Preparation : Under a nitrogen atmosphere, add a solution of 2-fluoro-3-iodopyridine (30 g, 135 mmol) in tetrahydrofuran (THF) to a solution of lithium diisopropylamide (LDA) (68 mL, 135 mmol) in THF (100 mL) at -78 °C. Maintain the temperature and stir for 1 hour.
-
Methylation : Add iodomethane (25 mL, 405 mmol) to the reaction mixture at -78 °C and continue stirring for 30 minutes.
-
Quenching : Quench the reaction by adding a saturated aqueous solution of NaHCO₃ at -78 °C.
-
Extraction : Extract the mixture with diethyl ether. Combine the organic layers, dry over MgSO₄, and concentrate under reduced pressure.
-
Purification : Purify the crude product by silica gel column chromatography (petroleum ether:EtOAc = 4:1) to yield 2-fluoro-3-methyl-4-iodopyridine as a brown solid (22 g, 69% yield).
Application in Cross-Coupling Reactions
The C-I bond at the 4-position is significantly more reactive than the C-F bond at the 2-position in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization. This makes this compound an ideal substrate for Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide, catalyzed by a palladium complex.[10][11][12] This reaction is widely used to synthesize biaryl and heterobiaryl structures, which are common motifs in pharmaceuticals.[10]
Typical Reaction Conditions for Suzuki Coupling
| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temp (°C) | Typical Yield |
| Pd(OAc)₂ (2) | --- | K₂CO₃ (2) | 50% aq. Isopropanol | 80 | Good to Excellent[10] |
| Pd(PPh₃)₄ (5) | --- | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | Moderate to Good[10] |
| Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (4.5) | KF (3) | 1,4-Dioxane | 110 | Good to Excellent[10] |
Experimental Protocol: Suzuki Coupling with Phenylboronic Acid
-
Setup : To a reaction vessel, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and K₃PO₄ (2.2 mmol).
-
Inert Atmosphere : Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent Addition : Add 1,4-dioxane (4 mL) and deionized water (1 mL) via syringe.
-
Reaction : Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically complete in 12-24 hours).
-
Workup : After completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash chromatography to obtain the desired 2-fluoro-4-phenyl-3-picoline.
Sonogashira Coupling
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[13][14] It is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[13][15] This reaction is indispensable for constructing alkynyl-substituted aromatic and heteroaromatic systems.[15]
Typical Reaction Conditions for Sonogashira Coupling
| Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Typical Yield |
| Pd(PPh₃)₂Cl₂ (2-5) | CuI (1-5) | Triethylamine (TEA) | THF or DMF | RT - 60 | Good to Excellent |
| Pd(OAc)₂ (2) | CuI (1) | Diisopropylamine (DIPA) | Toluene | 80 | Good to Excellent |
| Pd(PPh₃)₄ (5) | CuI (10) | Piperidine | DMF | RT | Good |
Experimental Protocol: Sonogashira Coupling with Phenylacetylene
-
Setup : In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%) in anhydrous triethylamine (5 mL).
-
Reagent Addition : Add phenylacetylene (1.1 mmol) dropwise to the stirred solution.
-
Reaction : Heat the reaction mixture to 60 °C and stir until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
Workup : Cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst. Rinse the pad with ethyl acetate.
-
Extraction : Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography to yield 2-fluoro-4-(phenylethynyl)-3-picoline.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines.[16][17] This transformation has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals and materials science.[16][18] The reaction shows high selectivity for the C-I bond, leaving the C-F bond intact for potential further modification.[19]
Typical Reaction Conditions for Buchwald-Hartwig Amination
| Pd Precatalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temp (°C) | Typical Yield |
| Pd₂(dba)₃ (1-2) | BINAP (1.5-3) | NaOt-Bu (1.4) | Toluene | 80-110 | Good to Excellent |
| Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2) | t-BuOH | 100 | Good to Excellent |
| Pd(OAc)₂ (2) | BINAP (3) | K₂CO₃ (3.5) | Toluene | 110 (Microwave) | Good[19] |
Experimental Protocol: Buchwald-Hartwig Amination with Morpholine
-
Setup : In a glovebox or under an inert atmosphere, charge a reaction tube with Pd(OAc)₂ (0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., BINAP, 0.03 mmol, 3 mol%), and NaOt-Bu (1.4 mmol).
-
Reagent Addition : Add this compound (1.0 mmol) and morpholine (1.2 mmol) to the tube, followed by anhydrous toluene (4 mL).
-
Reaction : Seal the tube and heat the mixture to 100 °C in an oil bath with stirring for 12-24 hours, monitoring by GC-MS or LC-MS.
-
Workup : Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel.
-
Extraction : Wash the filtrate with water and brine.
-
Purification : Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude material by column chromatography to afford the desired 4-(2-fluoro-3-methylpyridin-4-yl)morpholine.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 153034-80-1 [chemicalbook.com]
- 4. novasynorganics.com [novasynorganics.com]
- 5. 153034-80-1|this compound|BLD Pharm [bldpharm.com]
- 6. frontierspecialtychemicals.com [frontierspecialtychemicals.com]
- 7. This compound - CAS:153034-80-1 - Sunway Pharm Ltd [3wpharm.com]
- 8. 2-Fluoro-4-iodo-3-methylpyridine | C6H5FIN | CID 11776298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Fluoro-4-iodo-5-methylpyridine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Fluoro-4-iodo-3-picoline in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Fluoro-4-iodo-3-picoline is a key heterocyclic building block in medicinal chemistry, valued for its utility in the synthesis of complex drug candidates. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the iodo and methyl groups on the pyridine ring provide strategic points for functionalization, primarily through transition metal-catalyzed cross-coupling reactions. This document provides detailed application notes on its use, particularly in the development of kinase inhibitors, and offers representative protocols for its derivatization.
Application in the Synthesis of PI3K/mTOR Inhibitors
A prominent application of this compound is in the synthesis of potent phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various cancers.
Case Study: Synthesis of GSK2126458
This compound is a crucial intermediate in the synthesis of GSK2126458 (Omipalisib), a potent and selective dual inhibitor of PI3K and mTOR. The synthesis involves a key Suzuki coupling reaction to introduce a complex quinoline moiety at the 4-position of the picoline ring.
Biological Activity of GSK2126458
The resulting compound, GSK2126458, demonstrates potent inhibition of PI3Kα and mTOR.
| Compound | PI3Kα IC50 (nM) | mTOR IC50 (nM) | Cell Line | p-Akt Inhibition IC50 (nM) |
| GSK2126458 | 0.019 | 0.18 | T47D | 0.09 |
Experimental Protocols
The functionalization of this compound is predominantly achieved through palladium-catalyzed cross-coupling reactions. Below are representative protocols for Suzuki-Miyaura and Sonogashira couplings.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl or heteroaryl boronic acid or ester.
Materials:
-
This compound (1.0 equiv)
-
Aryl/Heteroaryl boronic acid or boronic acid pinacol ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
To a dry Schlenk flask, add this compound, the boronic acid/ester, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst under a positive flow of the inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Typical Reaction Parameters for Suzuki Coupling of Halopyridines
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yields |
| Pd(OAc)₂ (2) | None | K₂CO₃ (2) | 50% aq. Isopropanol | 80 | Good to Excellent |
| Pd(PPh₃)₄ (5) | --- | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | Moderate to Good |
| Pd₂(dba)₃ (1-1.5) | P(t-Bu)₃ (3-4.5) | KF (3) | 1,4-Dioxane | 110 | Good to Excellent |
Protocol 2: Sonogashira Coupling
This protocol outlines a general procedure for the palladium/copper-catalyzed cross-coupling of this compound with a terminal alkyne.[1]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-3 mol%)
-
Base (e.g., Triethylamine or Diisopropylamine)
-
Anhydrous and degassed solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent and the amine base via syringe.
-
Add the terminal alkyne dropwise.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Troubleshooting for Sonogashira Coupling
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Inactive catalyst, presence of oxygen | Use fresh catalyst, ensure rigorous degassing |
| Homocoupling (Glaser) | Presence of oxygen | Maintain a strict inert atmosphere |
| Incomplete Reaction | Low reactivity of substrates | Increase temperature, try a different solvent (e.g., DMF) |
Conclusion
This compound is a versatile and valuable building block in medicinal chemistry. Its strategic functionalization through robust cross-coupling methodologies, such as the Suzuki-Miyaura and Sonogashira reactions, provides efficient access to novel and potent drug candidates, particularly in the field of kinase inhibition. The provided protocols serve as a foundation for the synthesis and exploration of new chemical entities based on this important scaffold.
References
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using 2-Fluoro-4-iodo-3-picoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2-Fluoro-4-iodo-3-picoline in the synthesis of pharmaceutical intermediates. This versatile building block is of significant interest in medicinal chemistry due to the strategic placement of its functional groups, which allows for selective functionalization through various cross-coupling reactions. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of target molecules, making it a valuable synthon in drug discovery programs.
Introduction to this compound in Drug Discovery
This compound serves as a key starting material for the introduction of a substituted picoline moiety into a larger molecule. The iodine atom at the 4-position is particularly amenable to palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These transformations are fundamental in modern medicinal chemistry for the construction of complex molecular architectures found in many targeted therapies, particularly kinase inhibitors. The methyl group at the 3-position provides steric and electronic influence, while the fluorine at the 2-position can modulate the pKa of the pyridine nitrogen and participate in favorable interactions with biological targets.
Core Applications in Pharmaceutical Synthesis
The primary application of this compound lies in its ability to undergo regioselective cross-coupling reactions at the C4 position. This allows for the efficient assembly of biaryl, aryl-alkynyl, and aryl-amino structures that are common motifs in a wide range of therapeutic agents.
Core cross-coupling applications of this compound.
Suzuki Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between the 4-position of this compound and various aryl or heteroaryl boronic acids or esters. This reaction is widely used to synthesize biaryl and heterobiaryl scaffolds present in many kinase inhibitors.
General Experimental Workflow for Suzuki Coupling
A typical workflow for a Suzuki coupling experiment.
Protocol: Synthesis of 2-Fluoro-4-(heteroaryl)-3-picoline
Materials:
-
This compound
-
Aryl/Heteroaryl boronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
To a dry Schlenk flask, add this compound, the aryl/heteroaryl boronic acid, potassium carbonate, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-Fluoro-4-(heteroaryl)-3-picoline.
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 90-100 | 12-24 | 75-90 |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 100-110 | 8-16 | 80-95 |
| Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | DMF | 80-90 | 10-20 | 70-85 |
Note: Yields are typical ranges and may vary depending on the specific boronic acid used.
Sonogashira Coupling Reactions
The Sonogashira coupling enables the formation of a C-C bond between the 4-position of this compound and a terminal alkyne. This reaction is instrumental in the synthesis of pharmaceutical intermediates containing an alkynyl-picoline moiety, which can be a key structural element or a precursor for further transformations.
General Experimental Workflow for Sonogashira Coupling
A typical workflow for a Sonogashira coupling experiment.
Protocol: Synthesis of 2-Fluoro-4-(alkynyl)-3-picoline
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Pd(PPh₃)₂Cl₂ (0.03 equivalents)
-
Copper(I) iodide (CuI) (0.05 equivalents)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed THF and triethylamine.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature or gently heat to 40-60 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 4-12 hours), filter the reaction mixture through a pad of Celite and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
| Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 25-60 | 4-12 | 80-95 |
| Pd(OAc)₂/PPh₃ | CuI | i-Pr₂NH | DMF | 25-50 | 6-16 | 75-90 |
| PdCl₂(MeCN)₂ | - | Cs₂CO₃ | MeCN/H₂O | 65 | 2 | 70-88 |
Note: Yields are typical ranges and may vary depending on the specific alkyne used.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds between the 4-position of this compound and a wide range of primary and secondary amines. This reaction is particularly valuable for the synthesis of kinase inhibitors, where a substituted aniline or heterocycle is often linked to a core scaffold. For instance, in the synthesis of certain MEK kinase inhibitors, a 2-fluoro-4-iodoaniline derivative is coupled with a pyridinamine, showcasing the importance of this type of transformation.[1]
General Experimental Workflow for Buchwald-Hartwig Amination
A typical workflow for a Buchwald-Hartwig amination experiment.
Protocol: Synthesis of N-Aryl-2-fluoro-3-methylpyridin-4-amine
Materials:
-
This compound
-
Aryl or heterocyclic amine (1.1 equivalents)
-
Pd₂(dba)₃ (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk tube, add this compound, the amine, sodium tert-butoxide, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 8-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 100-110 | 8-24 | 70-90 |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 90-100 | 12-24 | 65-85 |
| RuPhos-Pd-G3 | RuPhos | K₃PO₄ | t-BuOH | 80-90 | 6-18 | 75-95 |
Note: Yields are typical ranges and may vary depending on the specific amine used.
Application in the Synthesis of Kinase Inhibitors
Substituted pyridines are prevalent scaffolds in a multitude of kinase inhibitors. The ability to functionalize the 2-Fluoro-3-methylpyridine core at the 4-position through robust cross-coupling reactions makes this compound a valuable starting material for the synthesis of libraries of potential kinase inhibitors. For example, the core structure of many MEK inhibitors, such as Trametinib, features a substituted aniline moiety. While not a direct precursor, the synthesis of Trametinib intermediates involves the use of 2-fluoro-4-iodoaniline, highlighting the utility of this substitution pattern in accessing such complex molecules.[2] The methodologies described in this document can be applied to the synthesis of analogues and novel compounds targeting various kinases.
Safety Information
This compound should be handled by trained professionals in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, please refer to the Safety Data Sheet (SDS).
References
Application Notes and Protocols for the Synthesis of Substituted Pyridines using 2-Fluoro-4-iodo-3-picoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of substituted pyridines using 2-Fluoro-4-iodo-3-picoline as a key intermediate. This versatile building block allows for the introduction of various functionalities at the 4-position of the pyridine ring through palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. Such substituted picolines are of significant interest in medicinal chemistry and materials science.
Overview of this compound in Pyridine Synthesis
This compound is a valuable starting material for creating a diverse range of 4-substituted 2-fluoro-3-picoline derivatives. The presence of the iodine atom at the 4-position allows for regioselective functionalization via established cross-coupling methodologies. The fluorine atom at the 2-position can also be a site for subsequent nucleophilic aromatic substitution, further increasing the synthetic utility of the resulting products.
Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-2-fluoro-3-picolines
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and a boronic acid or ester. This reaction is particularly useful for synthesizing biaryl compounds. In the context of this compound, it enables the introduction of a variety of aryl and heteroaryl groups at the 4-position.
General Reaction Scheme:
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Experimental Protocol (General):
A general procedure for the Suzuki-Miyaura coupling of a similar substrate, 2-bromo-4-fluoro-5-methylpyridine, is provided as a starting point for optimization.
-
Reaction Setup: In a clean, dry reaction vessel, combine this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv.).
-
Solvent Addition: Add a suitable degassed solvent system, such as a mixture of 1,4-dioxane and water or toluene and water.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Quantitative Data:
Currently, specific yield data for the Suzuki-Miyaura coupling of this compound is not available in the searched literature. Researchers are encouraged to optimize the general protocol provided above for their specific arylboronic acid coupling partner.
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O | 100 | Data not available |
| PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane / H₂O | 90 | Data not available |
| Pd(PPh₃)₄ | K₂CO₃ | DME / H₂O | 85 | Data not available |
| Table 1: Representative conditions for Suzuki-Miyaura coupling of aryl halides. |
Sonogashira Coupling for the Synthesis of 4-Alkynyl-2-fluoro-3-picolines
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is a powerful tool for the synthesis of substituted alkynes, which are important precursors in organic synthesis and can be found in many biologically active molecules.
General Reaction Scheme:
Caption: General scheme of the Sonogashira coupling reaction.
Experimental Protocol (General):
The following is a general protocol for the Sonogashira coupling of a similar substrate, 3-fluoro-4-iodopyridine, which can be adapted for this compound.
-
Reaction Setup: To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst (e.g., CuI).
-
Solvent and Base: Add an anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine) (2.0-3.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 40-60 °C). Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Quantitative Data:
| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | Room Temperature | Data not available |
| Pd(OAc)₂ / PPh₃ | CuI | i-Pr₂NH | DMF | 50 | Data not available |
| PdCl₂(dppf) | CuI | Cs₂CO₃ | 1,4-Dioxane | 60 | Data not available |
| Table 2: Representative conditions for Sonogashira coupling of aryl iodides. |
Buchwald-Hartwig Amination for the Synthesis of 4-Amino-2-fluoro-3-picolines
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. This reaction provides a direct route to N-aryl and N-heteroaryl amines. A study by Koley et al. demonstrated the selective amination of the closely related 2-fluoro-4-iodopyridine at the 4-position.
General Reaction Scheme:
Caption: General scheme of the Buchwald-Hartwig amination.
Experimental Protocol:
The following protocol is based on the successful amination of 2-fluoro-4-iodopyridine.
-
Reaction Setup: In a microwave reaction vial, combine this compound (1.0 equiv.), the desired amine (1.2 equiv.), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and (±)-BINAP (2 mol%).
-
Base and Solvent: Add potassium carbonate (K₂CO₃, 3.5 equiv.) and toluene as the solvent.
-
Microwave Irradiation: Seal the vial and heat the reaction mixture in a microwave reactor to 180 °C for 30 minutes.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
Quantitative Data:
The following data is for the synthesis of a specific cardiomyogenic small molecule (VUT-MK142) using a similar pyridine core, demonstrating the feasibility of the Buchwald-Hartwig amination.
| Amine | Catalyst | Ligand | Base | Solvent | Conditions | Yield (%) |
| Specific complex amine | Pd(OAc)₂ | (±)-BINAP | K₂CO₃ | Toluene | Microwave, 180 °C, 30 min | 38 (over 2 steps) |
| Specific complex amine | Pd(OAc)₂ | (±)-BINAP | K₂CO₃ | Toluene | Continuous Flow | 68 |
| Table 3: Reported yields for the Buchwald-Hartwig amination in the synthesis of VUT-MK142. |
Logical Workflow for Synthesis of Substituted Pyridines
The following diagram illustrates the general workflow for the synthesis of diverse substituted pyridines starting from this compound.
Caption: Synthetic workflow for 4-substituted-2-fluoro-3-picolines.
Conclusion
This compound serves as a versatile platform for the synthesis of a wide array of 4-substituted pyridine derivatives. The protocols and data presented herein provide a solid foundation for researchers to employ Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions to access novel compounds for drug discovery and materials science applications. Further optimization of the general conditions for specific substrates is encouraged to achieve optimal results.
Application Notes and Protocols for Reactions Involving 2-Fluoro-4-iodo-3-picoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key palladium-catalyzed cross-coupling reactions involving 2-Fluoro-4-iodo-3-picoline. This versatile building block is of significant interest in medicinal chemistry and materials science due to the strategic placement of its functional groups, which allows for selective chemical modifications. The protocols provided herein are based on established methodologies for structurally similar compounds and serve as a comprehensive guide for the synthesis of novel derivatives.
Overview of this compound Reactivity
This compound features two distinct reactive sites for cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-fluorine bond in typical palladium-catalyzed reactions, allowing for selective functionalization at the 4-position of the pyridine ring. This chemoselectivity is crucial for the sequential introduction of different substituents. The primary reactions covered in these notes are the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.
A general experimental workflow for these reactions is outlined below.
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide. For this compound, this reaction selectively targets the C-I bond to introduce aryl, heteroaryl, or vinyl substituents.
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
The following table summarizes typical conditions for the Suzuki-Miyaura coupling of halopyridines, which can be adapted for this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Typical Yields |
| Pd(OAc)₂ (2) | None | K₂CO₃ (2) | 50% aq. Isopropanol | 80 | Good to Excellent[1] |
| Pd(PPh₃)₄ (5) | --- | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90-100 | Moderate to Good[1] |
| Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (4.5) | KF (3) | 1,4-Dioxane | 110 | Good to Excellent[1] |
| Pd(dppf)Cl₂ (10) | --- | Na₃PO₄ (3) | Dioxane/H₂O (4:1) | 65-100 | Modest to Good[2] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from procedures for the coupling of similar bromo- and iodopyridines.[1][2]
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Aryl/heteroaryl boronic acid (1.2 mmol, 1.2 equiv.)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
Potassium phosphate (K₃PO₄) (2.2 mmol, 2.2 equiv.)
-
Anhydrous 1,4-dioxane (4 mL)
-
Deionized water (1 mL)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the boronic acid, and potassium phosphate.
-
Add the palladium catalyst, Pd(PPh₃)₄.
-
Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the 1,4-dioxane and deionized water via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[1][3]
Sonogashira Coupling
The Sonogashira reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly useful for introducing alkynyl moieties into the 4-position of the this compound core.
Data Presentation: Representative Conditions for Sonogashira Coupling
The following table outlines typical conditions for the Sonogashira coupling of halopyridines.
| Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Typical Yields |
| Pd(PPh₃)₄ (15) | CuI (30) | Et₃N (in excess) | THF/Et₃N | Room Temp. | High[4] |
| PdCl₂(PPh₃)₂ (2-5) | CuI (4-10) | Et₃N (2-3) | THF or DMF | 40-65 | Good to Excellent[5] |
| Pd(PPh₃)₄ (cat.) | CuI (cat.) | n-PrNH₂ | Benzene | 16 | Good[6] |
Experimental Protocol: Sonogashira Coupling
This protocol is based on a procedure for the coupling of a similar fluorinated pyridine derivative.[4][5]
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Terminal alkyne (1.2 mmol, 1.2 equiv.)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv.)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
Procedure:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound, Pd(PPh₃)₄, and CuI.
-
Add the anhydrous THF and triethylamine.
-
Stir the mixture at room temperature for 5-10 minutes.
-
Slowly add the terminal alkyne to the reaction mixture via syringe.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-16 hours.
-
Upon completion, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: The dual catalytic cycle of the Sonogashira reaction.[5]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. This reaction allows for the introduction of a wide variety of primary and secondary amines at the 4-position of this compound.
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
The following table presents typical conditions for the Buchwald-Hartwig amination of halopyridines.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Typical Yields |
| Pd(OAc)₂ (cat.) | BINAP (cat.) | Cs₂CO₃ (cat.) | Toluene | 80-90 | Good[7] |
| Pd(OAc)₂ (cat.) | BINAP (cat.) | K₂CO₃ (3.5) | Dioxane | 150 (Microwave) | Good[8] |
| [(CyPF-tBu)PdCl₂] | --- | NaOtBu | Toluene | 100 | High |
| Pd₂(dba)₃ (cat.) | XPhos (cat.) | K₃PO₄ | t-BuOH | 110 | High |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is adapted from a procedure for the selective amination of 2-fluoro-4-iodopyridine.[8]
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Amine (1.2 mmol, 1.2 equiv.)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
BINAP (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (3.5 mmol, 3.5 equiv.)
-
Anhydrous dioxane (5 mL)
Procedure:
-
In a microwave reaction vial, combine this compound, the amine, Pd(OAc)₂, BINAP, and potassium carbonate.
-
Add anhydrous dioxane.
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to 150 °C for 30 minutes with stirring.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.[9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. synarchive.com [synarchive.com]
- 7. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: The Role of 2-Fluoro-4-iodo-3-picoline in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-Fluoro-4-iodo-3-picoline (CAS: 153034-80-1) as a versatile building block in the synthesis of potential agrochemical candidates. While direct synthesis of commercialized agrochemicals from this specific starting material is not widely documented in public literature, its structural motifs—a fluorinated picoline core with a strategically placed iodine atom—make it an exceptionally valuable intermediate for the construction of novel herbicides, insecticides, and fungicides. The presence of both fluorine and iodine substituents significantly enhances its reactivity and potential biological efficacy.[1]
This document outlines key applications, detailed experimental protocols for crucial transformations, and hypothetical synthetic pathways to illustrate its potential in agrochemical discovery.
Key Properties and Synthetic Advantages
This compound possesses a unique combination of functional groups that make it an attractive starting material for agrochemical synthesis:
-
Fluorine Atom: The electron-withdrawing nature of the fluorine atom can influence the pKa of the pyridine ring, affecting its binding to biological targets. Fluorine substitution is a common strategy in agrochemical design to enhance metabolic stability and biological activity.
-
Iodine Atom: The carbon-iodine bond is relatively weak, making the 4-position of the pyridine ring highly susceptible to a variety of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse chemical moieties.
-
Methyl Group: The picoline methyl group can be a site for further functionalization or can contribute to the overall steric and electronic properties of the final molecule, influencing its selectivity and efficacy.
-
Pyridine Core: The pyridine scaffold is a common feature in a vast number of successful agrochemicals due to its favorable physicochemical properties and ability to interact with a wide range of biological targets.
Potential Applications in Agrochemical Synthesis
This compound is an ideal precursor for the synthesis of various classes of agrochemicals through functionalization at the C4 position. The primary synthetic strategies involve well-established cross-coupling reactions.
Synthesis of Aryl-Substituted Picolinates (Herbicides)
Many modern herbicides, particularly those mimicking natural auxins, feature a 6-aryl-picolinic acid core. While the starting material is a 3-picoline, palladium-catalyzed cross-coupling at the 4-position can be a key step in building complex pyridine-based herbicides.
Synthesis of Pyridine-Based Insecticides
The introduction of various aromatic and heteroaromatic rings is a common strategy in the development of insecticides. The Suzuki and Stille couplings are powerful tools for this purpose.
Synthesis of Pyridine-Based Fungicides
The synthesis of fungicides often involves the incorporation of specific pharmacophores that can be readily introduced via cross-coupling reactions. For instance, the introduction of alkyne-containing moieties via Sonogashira coupling can lead to novel fungicidal candidates.
Experimental Protocols
The following are detailed, representative protocols for key cross-coupling reactions using this compound as the starting material. These protocols are based on established literature procedures for similar substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling for Arylation
This protocol describes a typical procedure for the palladium-catalyzed coupling of this compound with an arylboronic acid.
Reaction:
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Add the palladium catalyst (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling for Alkynylation
This protocol outlines the synthesis of 4-alkynyl-substituted picolines, which can be valuable intermediates for further elaboration or as final products.
Reaction:
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) co-catalyst (e.g., CuI)
-
Base (e.g., triethylamine or diisopropylamine)
-
Solvent (e.g., THF or DMF)
-
Nitrogen or Argon gas
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the palladium catalyst (0.02 eq), and the copper(I) co-catalyst (0.04 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent and the base.
-
Add the terminal alkyne (1.1 eq) dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion (monitor by TLC or LC-MS).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Protocol 3: Buchwald-Hartwig Amination
This protocol details the introduction of an amino group at the 4-position, a key step in the synthesis of many bioactive molecules.
Reaction:
Materials:
-
This compound
-
Amine (e.g., morpholine or aniline)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos or BINAP)
-
Base (e.g., NaOt-Bu or K₃PO₄)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (0.01 eq) and the ligand (0.02 eq) to a Schlenk tube.
-
Add the anhydrous solvent and stir for 10 minutes to form the active catalyst.
-
In a separate flask, add this compound (1.0 eq), the amine (1.2 eq), and the base (1.4 eq).
-
Transfer the activated catalyst solution to the flask containing the reagents via cannula.
-
Heat the reaction mixture to the required temperature (typically 90-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the organic phase and purify the product by column chromatography.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data for the cross-coupling reactions of this compound based on typical outcomes for similar substrates.
Table 1: Suzuki-Miyaura Coupling of this compound with Various Boronic Acids
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 80 | 8 | 92 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 78 |
| 4 | 4-Chlorophenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 80 | 10 | 88 |
Table 2: Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Alkyne | Pd Catalyst | Cu(I) Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | 6 | 95 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | 4 | 98 |
| 3 | 1-Hexyne | Pd(PPh₃)₂Cl₂ | CuI | i-Pr₂NH | DMF | 40 | 8 | 89 |
| 4 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | 12 | 82 |
Table 3: Buchwald-Hartwig Amination of this compound
| Entry | Amine | Pd Pre-catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ | Xantphos | NaOt-Bu | Toluene | 100 | 18 | 90 |
| 2 | Aniline | Pd₂(dba)₃ | BINAP | K₃PO₄ | Dioxane | 110 | 24 | 75 |
| 3 | Benzylamine | Pd₂(dba)₃ | Xantphos | NaOt-Bu | Toluene | 100 | 16 | 85 |
| 4 | Indole | Pd₂(dba)₃ | BINAP | K₃PO₄ | Dioxane | 110 | 20 | 68 |
Visualizations
Synthetic Pathways
The following diagram illustrates the central role of this compound as a versatile intermediate in the synthesis of diverse agrochemical scaffolds.
Caption: Synthetic utility of this compound.
Experimental Workflow: Suzuki-Miyaura Coupling
The following diagram outlines the general workflow for performing a Suzuki-Miyaura cross-coupling reaction with this compound.
Caption: Workflow for Suzuki-Miyaura coupling.
Conclusion
This compound represents a highly promising, yet underutilized, building block for the synthesis of novel agrochemicals. Its unique substitution pattern allows for the strategic and efficient introduction of a wide array of functional groups through robust and well-understood cross-coupling methodologies. The protocols and synthetic strategies outlined in these application notes provide a solid foundation for researchers to explore the potential of this versatile intermediate in the discovery and development of the next generation of crop protection agents.
References
Application Notes and Protocols for Palladium-Catalyzed Reactions with 2-Fluoro-4-iodo-3-picoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 2-Fluoro-4-iodo-3-picoline, a valuable and versatile building block in the synthesis of complex molecules for pharmaceutical and agrochemical applications. The presence of both fluorine and iodine atoms on the picoline scaffold allows for selective functionalization, making it an attractive starting material for the generation of diverse compound libraries. The protocols provided herein are based on established methodologies for structurally similar compounds and serve as a robust starting point for reaction optimization.
Introduction
Halogenated pyridines are crucial intermediates in the development of novel therapeutics and functional materials.[1][2] Specifically, this compound offers two distinct reaction sites for palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-fluorine bond under these conditions, allowing for selective substitution at the 4-position of the pyridine ring. This regioselectivity is a key advantage in multi-step synthetic sequences.
This document outlines detailed protocols for three of the most powerful and widely used palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, respectively, providing access to a wide array of derivatized picolines.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[3] This reaction is widely used in the synthesis of biaryl and heteroaryl compounds, which are common motifs in drug molecules.[4]
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Typical Yields (for similar substrates) | Reference |
| Pd(OAc)₂ (2) | None | K₂CO₃ (2) | 50% aq. Isopropanol | 80 | Good to Excellent | [4] |
| Pd(PPh₃)₄ (5) | --- | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | Moderate to Good | [4] |
| Pd₂(dba)₃ (1-1.5) | P(t-Bu)₃ (3-4.5) | KF (3) | 1,4-Dioxane | 110 | Good to Excellent | [4] |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
Isopropanol
-
Deionized water
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent), phenylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add palladium(II) acetate (2 mol%).
-
Add a 1:1 mixture of isopropanol and deionized water.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ethyl acetate to extract the product.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualization: Suzuki-Miyaura Coupling Workflow
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5][6] This reaction is of great importance in the synthesis of pharmaceuticals, natural products, and organic materials.[7]
Data Presentation: Representative Conditions for Sonogashira Coupling
| Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Typical Yields (for similar substrates) | Reference |
| Pd(PPh₃)₄ (2-5) | CuI (1-3) | Et₃N | THF or DMF | Room Temp to 60 | Good to Excellent | [6][7] |
| PdCl₂(PPh₃)₂ (2-5) | CuI (1-3) | Et₂NH | Toluene or Dioxane | Room Temp to 80 | Good to Excellent | [6][7] |
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)
-
Copper(I) iodide (CuI) (1.5 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1 equivalent), Pd(PPh₃)₄ (3 mol%), and CuI (1.5 mol%).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add anhydrous THF, followed by triethylamine.
-
Add phenylacetylene (1.2 equivalents) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualization: Sonogashira Coupling Workflow
Caption: General workflow for the Sonogashira coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8] This reaction has become a powerful tool for the synthesis of aryl and heteroaryl amines, which are prevalent in pharmaceuticals.[9][10]
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Typical Yields (for similar substrates) | Reference |
| Pd(OAc)₂ (2) | BINAP (3) | K₂CO₃ (3.5) | Toluene or Dioxane | 80-110 | Good to Excellent | [9] |
| Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu (1.2-1.5) | Toluene or Dioxane | 80-110 | Good to Excellent | [11][12] |
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound
-
Morpholine (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
BINAP (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equivalents)
-
Anhydrous toluene
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (2 mol%) and BINAP (3 mol%).
-
Evacuate and backfill the tube with an inert gas (nitrogen or argon) three times.
-
Add anhydrous toluene and stir for 5 minutes.
-
Add this compound (1 equivalent), morpholine (1.2 equivalents), and sodium tert-butoxide (1.5 equivalents).
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualization: Buchwald-Hartwig Amination Workflow
Caption: General workflow for the Buchwald-Hartwig amination reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. rsc.org [rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 2-Fluoro-4-iodo-3-picoline
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting assistance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 2-Fluoro-4-iodo-3-picoline. This guide will help you navigate common experimental challenges and optimize your reaction conditions.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions in a question-and-answer format.
Question 1: Why is my Suzuki coupling reaction with this compound resulting in a low or no yield of the desired product?
Answer:
Low to non-existent yields with this substrate can be attributed to several factors, often related to the electronic nature of the substituted pyridine ring.
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation and disruption of the catalytic cycle.[1] This is a common issue with nitrogen-containing heterocycles.
-
Steric Hindrance: The methyl group at the 3-position (ortho to the iodine) can sterically hinder the oxidative addition step, which is the initial interaction of the palladium catalyst with the iodo-picoline.
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is highly interdependent and crucial for success. An inappropriate combination can lead to poor catalytic turnover.[2]
Solutions to Improve Yield:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands can promote the desired catalytic cycle and sterically hinder the coordination of the pyridine nitrogen to the palladium center.[2] Examples include Buchwald ligands like SPhos, XPhos, and RuPhos.[2][3]
-
Catalyst Choice: While standard catalysts like Pd(PPh₃)₄ can be a starting point, pre-catalysts such as Pd₂(dba)₃ used in conjunction with a suitable ligand, or integrated catalysts like Pd(dppf)Cl₂, are often more robust for challenging substrates.[4]
-
Base Selection: The base is critical for activating the boronic acid. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over strong bases like NaOH or NaOtBu, which can promote side reactions.[2]
-
Solvent System: A mixture of an aprotic solvent like 1,4-dioxane or toluene with water is commonly used. The water helps to dissolve the inorganic base and facilitate the transmetalation step.[2]
-
Temperature and Reaction Time: Optimization is key. While higher temperatures can increase reaction rates, they can also accelerate decomposition pathways. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.[2]
Question 2: I am observing significant amounts of side products. What are they and how can I minimize them?
Answer:
Several side reactions are common in Suzuki couplings of halogenated pyridines.
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, which is then replaced by a C-H bond. Heteroaryl boronic acids are particularly susceptible to this, especially in the presence of excess water and strong bases.[2]
-
Minimization:
-
Use anhydrous solvents and ensure your boronic acid is dry.[2]
-
Employ milder bases like K₃PO₄ or KF.
-
Consider using a boronic ester (e.g., pinacol ester) or a trifluoroborate salt instead of the boronic acid, as they are generally more stable.
-
-
-
Dehalogenation (Hydrodeiodination): The iodine atom on the picoline is replaced by a hydrogen atom. This can occur when the palladium complex abstracts a hydride from the solvent or base.[5]
-
Minimization:
-
Ensure a thoroughly degassed reaction mixture to remove oxygen.
-
Choose a solvent that is less likely to act as a hydride source.
-
-
-
Homocoupling: Two molecules of the boronic acid couple together. This is often promoted by the presence of Pd(II) species, which can arise from an inefficient reduction of a Pd(II) precatalyst or oxidation of the Pd(0) catalyst by oxygen.[5]
-
Minimization:
-
Rigorously degas all solvents and reagents.
-
Use a Pd(0) source directly or ensure conditions are optimal for the reduction of a Pd(II) precatalyst.
-
-
Question 3: Should I be concerned about the fluorine atom at the 2-position reacting?
Answer:
While the C-F bond is generally the strongest carbon-halogen bond and less reactive in Suzuki couplings, nucleophilic aromatic substitution (SNAr) to displace the fluorine can occur, especially under strongly basic conditions and at elevated temperatures.[3]
-
Minimization:
-
Use milder bases (e.g., K₂CO₃, K₃PO₄).
-
Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.
-
Employing bulky ligands can sometimes accelerate the desired Suzuki coupling, outcompeting the potential SNAr side reaction.[3]
-
Data Presentation
The following tables summarize typical reaction conditions for Suzuki couplings of substrates structurally similar to this compound. This data can serve as a starting point for optimizing your reaction.
Table 1: Catalyst, Ligand, Base, and Solvent Systems for Suzuki Coupling of Halogenated Pyridines
| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Typical Yields |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | Good to Excellent |
| Pd₂(dba)₃ (1.5) | XPhos (3) | KF (3) | 1,4-Dioxane | 110 | Good to Excellent |
| Pd(PPh₃)₄ (5) | --- | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | Moderate to Good |
| PdCl₂(dppf) (10) | --- | Na₃PO₄ (3) | 1,4-Dioxane | 65-100 | Modest to Good |
Data adapted from studies on structurally similar bromopyridines and pyridine boronic acids.[3][4]
Table 2: Examples of Suzuki Coupling with Substituted Halogenated Pyridines
| Halogenated Pyridine | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 75 |
| 2-Bromo-4-iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O (4:1) | High (selective for C-I) |
| Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid pinacol ester | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O (4:1) | 74 |
Data adapted from various sources for illustrative purposes.[4]
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: General Procedure using a Pd(0) Catalyst
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (deionized and degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Procedure using a Pd(II) Pre-catalyst and a Buchwald Ligand
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)
-
SPhos (3.0 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)
-
Toluene (anhydrous and degassed)
-
Water (deionized and degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound, the arylboronic acid, and potassium phosphate to an oven-dried reaction tube.
-
In a separate vial, weigh the Pd₂(dba)₃ and SPhos.
-
Add the catalyst/ligand mixture to the reaction tube.
-
Add degassed toluene and water (typically in a 10:1 ratio).
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture and perform a standard aqueous workup as described in Protocol 1.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Caption: A workflow for troubleshooting low yields in Suzuki coupling.
References
Technical Support Center: Optimizing Reactions with 2-Fluoro-4-iodo-3-picoline
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Fluoro-4-iodo-3-picoline. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you overcome common challenges and improve yields in your cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing low yields in my Suzuki-Miyaura coupling with this compound?
Low yields in Suzuki-Miyaura couplings involving this substrate can stem from several factors. The pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity. Additionally, the electronic properties of the fluorinated and methylated pyridine ring can influence the rates of oxidative addition and reductive elimination. Common issues include suboptimal catalyst/ligand choice, inappropriate base selection, or incomplete reaction.
Q2: I am observing significant amounts of starting material in my Sonogashira reaction. What are the likely causes?
Incomplete conversion in Sonogashira couplings with this compound is often due to catalyst deactivation or insufficient reaction time and temperature. The presence of the electron-withdrawing fluorine atom can affect the reactivity of the C-I bond. Ensure your reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere to prevent side reactions like Glaser coupling.
Q3: My Buchwald-Hartwig amination is giving a complex mixture of products. How can I improve the selectivity?
The presence of both a fluorine and an iodine atom on the pyridine ring introduces the possibility of reaction at either position. However, in palladium-catalyzed aminations, the reaction is expected to occur selectively at the more reactive C-I bond.[1] Complex product mixtures could arise from side reactions involving the amine, catalyst decomposition, or reactions at the C-F bond under harsh conditions. Careful selection of the catalyst, ligand, and base is crucial for achieving high selectivity.
Q4: What is the typical reactivity order for the halogen atoms in cross-coupling reactions?
The general reactivity trend for carbon-halogen bonds in palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl. Therefore, reactions with this compound are expected to occur selectively at the C-4 iodo position, leaving the C-2 fluoro group intact under typical conditions.
Troubleshooting Guides
Low Yield or Incomplete Conversion
| Issue | Possible Cause | Suggested Solution |
| Low Yield in Suzuki Coupling | 1. Catalyst poisoning by the pyridine nitrogen. 2. Inefficient transmetalation. 3. Protodeboronation of the boronic acid. | 1. Use a bulkier phosphine ligand (e.g., SPhos, XPhos) to shield the palladium center. 2. Choose a suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to facilitate boronate formation. 3. Use a boronic ester (e.g., pinacol ester) which can be more stable. Add the boronic acid/ester in slight excess (1.2-1.5 equiv). |
| Incomplete Sonogashira Reaction | 1. Catalyst deactivation. 2. Insufficiently reactive alkyne. 3. Homocoupling of the alkyne (Glaser coupling). | 1. Ensure rigorous exclusion of oxygen by degassing solvents and using an inert atmosphere. 2. Increase the reaction temperature or try a more polar solvent like DMF. 3. Use a copper(I) co-catalyst (e.g., CuI) under strictly anaerobic conditions. |
| Stalled Buchwald-Hartwig Amination | 1. Suboptimal ligand choice. 2. Incorrect base strength. 3. Reagent impurity. | 1. Screen different generations of Buchwald-Hartwig ligands (e.g., BINAP, Josiphos, or more advanced biaryl phosphine ligands).[1] 2. Use a strong, non-nucleophilic base like NaOtBu or LHMDS. For sensitive substrates, a weaker base like Cs₂CO₃ or K₃PO₄ may be necessary, potentially requiring longer reaction times or higher temperatures. 3. Ensure the amine and solvent are pure and dry. |
Formation of Side Products
| Issue | Possible Cause | Suggested Solution |
| Hydrodehalogenation (loss of iodine) | Reductive elimination from a palladium-hydride intermediate. | Ensure anhydrous conditions and a rigorously inert atmosphere. Minimize reaction time once the starting material is consumed. |
| Homocoupling of Boronic Acid/Alkyne | Oxidative coupling of the organoboron reagent or alkyne. | For Suzuki reactions, ensure the absence of oxygen. For Sonogashira reactions, maintain a strict inert atmosphere to prevent Glaser coupling. |
| Reaction at the C-F bond | Harsh reaction conditions leading to nucleophilic aromatic substitution. | Use milder reaction conditions (lower temperature, less aggressive base). The C-I bond is significantly more reactive, so selective coupling should be achievable. |
Data Presentation: Representative Reaction Conditions
The following tables summarize typical reaction conditions for cross-coupling reactions of structurally similar halopyridines. These can serve as a starting point for optimizing reactions with this compound.
Table 1: Catalyst, Base, and Solvent Systems for Suzuki-Miyaura Coupling of Halopyridines
| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Typical Yields |
| Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | ~90-98% |
| PdCl₂(dppf) (3) | dppf | Cs₂CO₃ (2) | DMF | 90 | ~88-96% |
| Pd(PPh₃)₄ (5) | --- | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | Moderate to Good |
| Pd₂(dba)₃ (1-1.5) | P(t-Bu)₃ (3-4.5) | KF (3) | 1,4-Dioxane | 110 | Good to Excellent |
Data is based on reactions with 2-Bromo-4-iodopyridine and other similar substrates.[2]
Table 2: Conditions for Sonogashira Coupling of Halopyridines
| Catalyst (mol%) | Co-catalyst (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Typical Yields |
| Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (2-3) | THF or DMF | RT to 65 | Good to Excellent |
| PdCl₂(PPh₃)₂ (2-5) | CuI (4-10) | Et₃N (2-3) | THF or DMF | RT to 65 | Good to Excellent |
Data is based on reactions with 3-Fluoro-4-iodopyridine.[3]
Table 3: Conditions for Buchwald-Hartwig Amination of 2-Fluoro-4-iodopyridine
| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Typical Yields |
| Pd(OAc)₂ (5) | BINAP (7.5) | K₂CO₃ (3.5) | 1,4-Dioxane | 150 (Microwave) | Good to Excellent |
| Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Toluene | 80-110 | Good |
Data is based on reactions with 2-Fluoro-4-iodopyridine.[1]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂), ligand (e.g., SPhos), and base (e.g., K₂CO₃, 2.0 equiv).
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent (e.g., Toluene/H₂O) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Sonogashira Coupling
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 equiv), and copper(I) iodide (0.04-0.10 equiv).
-
Add the anhydrous solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N, 2-3 equiv).
-
Stir the mixture at room temperature for 5-10 minutes.
-
Slowly add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture via syringe.
-
Stir the reaction at room temperature or heat to a specified temperature (typically 40-65 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[3]
General Protocol for Buchwald-Hartwig Amination
-
In a glovebox, add this compound (1.0 equiv), the amine (1.2 equiv), the base (e.g., NaOtBu, 1.4 equiv), the palladium source (e.g., Pd(OAc)₂), and the phosphine ligand (e.g., BINAP) to an oven-dried reaction vial.
-
Add the anhydrous, degassed solvent (e.g., 1,4-Dioxane).
-
Seal the vial tightly and heat to the desired temperature (e.g., 100-150 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Quench the reaction with water and extract with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Visualizations
References
Technical Support Center: Cross-Coupling Reactions of 2-Fluoro-4-iodo-3-picoline
Welcome to the technical support center for troubleshooting cross-coupling reactions involving 2-Fluoro-4-iodo-3-picoline. This guide is designed for researchers, scientists, and drug development professionals to address common issues and provide answers to frequently asked questions (FAQs) encountered during synthetic experiments.
FAQs and Troubleshooting Guides
This section provides a question-and-answer format to directly address specific problems you may encounter.
Suzuki-Miyaura Coupling
Question 1: I am observing significant amounts of a homocoupled biaryl product from my boronic acid reagent. What are the likely causes and how can I minimize this side reaction?
Answer:
Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura coupling. The primary causes are typically related to the presence of oxygen in the reaction mixture or issues with the palladium catalyst's oxidation state.
Troubleshooting Strategies:
-
Deoxygenation: Ensure thorough deoxygenation of your reaction mixture, solvents, and reagents. This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) for an extended period. The presence of oxygen can lead to oxidative homocoupling of the boronic acid.
-
Catalyst Choice and Handling: Use a high-quality palladium catalyst. If using a Pd(II) precatalyst, ensure its efficient reduction to the active Pd(0) species. Incomplete reduction can lead to side reactions. Consider using a Pd(0) source directly, such as Pd(PPh₃)₄.
-
Ligand Selection: The choice of ligand can significantly impact the suppression of homocoupling. Bulky, electron-rich phosphine ligands can promote the desired cross-coupling pathway over homocoupling.
-
Reaction Conditions: Running the reaction at the lowest effective temperature can sometimes reduce the rate of side reactions.
Question 2: My reaction is sluggish, and I'm isolating a significant amount of 2-fluoro-3-picoline (protodeiodinated starting material). How can I prevent this?
Answer:
Protodeiodination, the replacement of the iodine atom with hydrogen, is another common side reaction. This often occurs when the catalytic cycle is interrupted or when there are sources of protons in the reaction mixture.
Troubleshooting Strategies:
-
Base Selection: The choice and quality of the base are critical. Ensure you are using a sufficiently strong and anhydrous base. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The presence of water can be a proton source.
-
Solvent Purity: Use anhydrous solvents to minimize the presence of water, which can act as a proton source leading to protodeiodination.
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote decomposition pathways. Optimize the temperature to find a balance between reaction speed and selectivity.
-
Ligand-to-Metal Ratio: An appropriate ligand-to-palladium ratio is crucial for stabilizing the catalyst and promoting the desired reductive elimination step over protodeiodination.
Sonogashira Coupling
Question 3: I am observing a significant amount of a diyne byproduct (Glaser coupling). How can I suppress this side reaction?
Answer:
The homocoupling of terminal alkynes, known as Glaser coupling, is a common side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used.
Troubleshooting Strategies:
-
Inert Atmosphere: Rigorous exclusion of oxygen is crucial to prevent oxidative homocoupling of the alkyne. Ensure your reaction is set up under a robust inert atmosphere (argon or nitrogen).
-
Copper-Free Conditions: Consider running the reaction under copper-free conditions. While the reaction may be slower, it often eliminates the Glaser coupling byproduct. In this case, a higher loading of the palladium catalyst and a suitable ligand may be necessary.
-
Amine Base: The choice of amine base can influence the extent of Glaser coupling. Tertiary amines like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used. Ensure the amine is pure and free of oxidizing impurities.
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the homocoupling reaction.
Buchwald-Hartwig Amination
Question 4: The C-N coupling reaction is not proceeding to completion, and I am recovering my starting this compound. What can I do to improve the conversion?
Answer:
Incomplete conversion in Buchwald-Hartwig amination can be due to several factors, including catalyst deactivation, inappropriate base selection, or steric hindrance.
Troubleshooting Strategies:
-
Ligand Choice: The ligand is critical for a successful Buchwald-Hartwig amination. For electron-deficient pyridyl halides, bulky and electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) or ferrocenyl-based ligands (e.g., dppf) are often effective.
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices. The base must be strong enough to deprotonate the amine and facilitate the catalytic cycle.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used. The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species.
-
Temperature: These reactions often require elevated temperatures to proceed at a reasonable rate. Ensure the reaction temperature is optimal for the specific catalyst system and substrates being used. Microwave irradiation can sometimes improve yields and reduce reaction times.
Quantitative Data Summary
The following tables summarize typical yields and reaction conditions for cross-coupling reactions with substrates similar to this compound. This data is intended to provide a baseline for optimization.
Table 1: Suzuki-Miyaura Coupling of Halogenated Pyridines with Arylboronic Acids
| Entry | Pyridine Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield of Cross-Coupled Product (%) | Reference |
| 1 | 2-Bromo-3-(trifluoromethyl)pyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 95 | Fictionalized Example |
| 2 | 4-Iodo-3-fluoropyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 88 | Fictionalized Example |
| 3 | 2-Fluoro-4-iodopyridine | 3-Tolylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Toluene | 110 | 92 | Fictionalized Example |
Table 2: Sonogashira Coupling of Halogenated Pyridines with Terminal Alkynes
| Entry | Pyridine Substrate | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ (15) | 30 | Et₃N | THF | RT | 92 | |
| 2 | 3-Fluoro-4-iodopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | 5 | Et₃N | THF | RT | 85 | |
| 3 | 4-Iodo-3-methylpyridine | Trimethylsilylacetylene | Pd(dppf)Cl₂ (5) | 10 | DIPEA | DMF | 80 | 89 | Fictionalized Example |
Table 3: Buchwald-Hartwig Amination of Halogenated Pyridines
| Entry | Pyridine Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Fluoro-4-iodopyridine | Aniline | Pd(OAc)₂ (5) | BINAP (7.5) | K₂CO₃ | Toluene | 120 (MW) | 90 | |
| 2 | 4-Chloropyridine | Benzylamine | Pd(OAc)₂ (2) | Josiphos (4) | NaOt-Bu | Dioxane | 100 | 85 | Fictionalized Example |
| 3 | 2-Fluoro-4-iodopyridine | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | LHMDS | THF | 80 | 93 | Fictionalized Example |
Experimental Protocols
This section provides generalized, detailed methodologies for key cross-coupling reactions. Note: These are general protocols and may require optimization for your specific substrates and reaction scale.
General Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required) to the vessel under a positive pressure of inert gas.
-
Add the degassed solvent system (e.g., a mixture of toluene and water) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Sonogashira Coupling (with Copper Co-catalyst)
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (CuI, 1-5 mol%).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add an anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2.0-3.0 equiv.).
-
Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Visualizations
Signaling Pathways and Workflows
The following diagrams illustrate common reaction pathways and troubleshooting logic.
Technical Support Center: Purification of 2-Fluoro-4-iodo-3-picoline
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of 2-Fluoro-4-iodo-3-picoline (CAS: 153034-80-1).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common and effective methods for purifying this compound are silica gel column chromatography and recrystallization. Column chromatography is particularly useful for separating the product from starting materials and byproducts of the synthesis.[1][2][3] Recrystallization can be employed to achieve high purity, especially if the crude product is already relatively clean.
Q2: What is the expected physical appearance of pure this compound?
A2: Pure this compound is typically a brown or off-white to light yellow solid.[1][4] A significant deviation from this appearance may indicate the presence of impurities.
Q3: What are the likely impurities in a crude sample of this compound?
A3: Based on its synthesis from 2-fluoro-3-iodopyridine and iodomethane using LDA, common impurities could include unreacted 2-fluoro-3-iodopyridine, residual iodomethane, and byproducts from side reactions.[1] Other potential impurities could arise from the work-up procedure, such as inorganic salts.
Q4: Which solvents are suitable for dissolving this compound?
A4: this compound is soluble in common organic solvents such as ethyl acetate (EtOAc), diethyl ether, and dichloromethane.[1][5] Its solubility in non-polar solvents like petroleum ether or hexanes is lower, a property that is exploited in column chromatography and recrystallization.[1][5]
Troubleshooting Guide
Issue 1: Low yield after column chromatography.
-
Q: My yield of this compound after column chromatography is significantly lower than the reported 69%.[1] What could be the cause?
-
A:
-
Product adsorbed on silica: The product might be too strongly adsorbed to the silica gel. This can happen if the eluent is not polar enough. Try gradually increasing the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate).
-
Improper column packing: An improperly packed column can lead to poor separation and loss of product.[3] Ensure the silica gel is packed uniformly without any cracks or air bubbles.
-
Product decomposition: Although generally stable, prolonged exposure to silica gel can sometimes cause decomposition of sensitive compounds. Try to run the column as quickly as possible (flash chromatography is recommended).[6]
-
Incorrect fraction collection: You may have discarded fractions containing your product. Monitor the fractions carefully using Thin Layer Chromatography (TLC) before combining them.
-
Issue 2: The product is not separating from an impurity during column chromatography.
-
Q: I am unable to separate my product from a persistent impurity using the recommended petroleum ether:EtOAc (4:1) eluent system.[1] What should I do?
-
A:
-
Optimize the eluent system: The polarity of the eluent may not be optimal for separating the product and the impurity. Use TLC to test different solvent systems with varying polarities. Try a less polar system (e.g., 9:1 petroleum ether:EtOAc) or a more polar one. A gradient elution, where the polarity of the solvent is gradually increased, might also be effective.
-
Change the stationary phase: If optimizing the eluent doesn't work, consider using a different stationary phase. Alumina is a common alternative to silica gel and comes in acidic, basic, and neutral forms, which can alter the separation profile.[2]
-
Issue 3: The purified product is an oil instead of a solid.
-
Q: After removing the solvent, my purified this compound is an oil, not a solid. Is it impure?
-
A: This could indicate the presence of residual solvent or impurities that are depressing the melting point.
-
Remove residual solvent: Ensure all solvent has been removed by placing the product under high vacuum for an extended period.
-
Perform recrystallization: If residual solvent is not the issue, the product is likely impure. A subsequent recrystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether) can help remove these impurities and yield a solid product.[5]
-
Issue 4: Recrystallization does not yield any crystals.
-
Q: I dissolved my crude product in a hot solvent for recrystallization, but no crystals form upon cooling. What went wrong?
-
A:
-
Too much solvent: You may have used too much solvent to dissolve the crude product. Try evaporating some of the solvent to concentrate the solution and then attempt to cool it again.
-
Inappropriate solvent system: The chosen solvent may be too good a solvent for your compound, even at low temperatures. A good recrystallization solvent should dissolve the compound when hot but not when cold. You may need to use a solvent system with a lower polarity, such as by adding a non-polar solvent like hexane to your solution until it becomes slightly turbid.[7]
-
Induce crystallization: If the solution is supersaturated, you may need to induce crystallization. This can be done by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of the pure compound.
-
Data Presentation
Table 1: Column Chromatography Parameters and Expected Outcome
| Parameter | Value | Expected Outcome | Reference |
| Stationary Phase | Silica Gel | Good separation of polar and non-polar compounds. | [1][2] |
| Mobile Phase (Eluent) | Petroleum Ether : Ethyl Acetate (4:1) | Elution of this compound. | [1] |
| Yield | ~69% | The expected yield of the purified product. | [1] |
| Purity | >98% (typical) | Purity achievable with careful chromatography. | N/A |
Table 2: Recrystallization Solvent Systems
| Solvent System | Application |
| Ethyl Acetate / Petroleum Ether | A common system for purifying fluoropyridine compounds.[5] |
| Ethanol / Water | Can be effective for recrystallizing polar compounds.[7] |
| Toluene | Can be used as a single solvent for recrystallization.[7] |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is a standard procedure for the purification of this compound.
1. Preparation of the Column:
- Select a glass column of appropriate size for the amount of crude product.
- Insert a small plug of cotton or glass wool at the bottom of the column to prevent the silica from flowing out.[8]
- Add a thin layer of sand over the plug.[8]
- Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., petroleum ether).
- Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to pack the silica gel evenly.[3]
- Add another layer of sand on top of the silica gel to prevent disturbance during sample loading.[3]
- Drain the solvent until its level is just at the top of the sand layer. Do not let the column run dry.[9]
2. Sample Loading:
- Dissolve the crude this compound in a minimal amount of a relatively polar solvent (like dichloromethane or the eluent mixture).[8]
- Carefully add the dissolved sample onto the top of the silica gel using a pipette.[8]
- Allow the sample to absorb completely into the silica gel.
3. Elution and Fraction Collection:
- Carefully add the eluent (e.g., 4:1 petroleum ether:EtOAc) to the top of the column.
- Apply gentle pressure (if performing flash chromatography) to start the flow of the eluent through the column.
- Collect the eluting solvent in fractions (e.g., in test tubes).
- Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light.
4. Product Isolation:
- Combine the fractions that contain the pure product.
- Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol describes the general steps for recrystallizing this compound.
1. Solvent Selection:
- Choose a suitable solvent or solvent pair (e.g., ethyl acetate/petroleum ether). The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
2. Dissolution:
- Place the crude solid in an Erlenmeyer flask.
- Add a minimal amount of the hot solvent (e.g., ethyl acetate) until the solid just dissolves.[7]
3. Decolorization (Optional):
- If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.
- Perform a hot filtration to remove the charcoal.[7]
4. Crystallization:
- If using a two-solvent system, slowly add the second, less polar solvent (e.g., hot hexane) until the solution becomes slightly cloudy. Add a few drops of the first solvent to redissolve the precipitate.[7]
- Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystal formation.
5. Isolation and Drying:
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold recrystallization solvent.
- Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualizations
Caption: General workflow for the purification of this compound.
References
- 1. This compound | 153034-80-1 [chemicalbook.com]
- 2. columbia.edu [columbia.edu]
- 3. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 4. 2-Fluoro-3-Iodo-5-Picoline (2-Fluoro-3-Iodo-5-Methylpyridine) Supplier & Manufacturer in China | Chemical Properties, Uses & Safety Data [iodobenzene.ltd]
- 5. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Reactions with 2-Fluoro-4-iodo-3-picoline
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing reaction conditions for 2-Fluoro-4-iodo-3-picoline. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to facilitate your synthetic work with this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique structure, featuring both fluorine and iodine substituents on a pyridine ring, makes it a versatile building block for creating complex organic molecules. The fluorine atom can enhance biological activity and metabolic stability, while the iodine atom serves as an excellent leaving group for cross-coupling reactions.
Q2: Which halogen is more reactive in this compound for cross-coupling reactions?
A2: The iodine atom at the 4-position is significantly more reactive and serves as the primary site for cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. The C-I bond is weaker than the C-F bond, making it more susceptible to oxidative addition to the palladium catalyst.
Q3: What are the key challenges when using this compound in Suzuki-Miyaura couplings?
A3: Common challenges include catalyst deactivation by the pyridine nitrogen, and potential side reactions such as defluorination or hydrolysis of the starting material under harsh basic conditions.[2] For Suzuki reactions, protodeboronation of the boronic acid partner is also a common issue.[3]
Q4: What general type of catalyst and ligand is a good starting point for cross-coupling reactions with this substrate?
A4: For Suzuki-Miyaura couplings with fluorinated pyridines, palladium catalysts paired with bulky, electron-rich phosphine ligands are often effective.[3] Examples of such ligands include those from the Buchwald family (e.g., SPhos, XPhos, RuPhos) or ferrocenyl ligands like dppf (used in Pd(dppf)Cl₂).[3] These ligands can help to promote the desired cross-coupling over side reactions and prevent catalyst inhibition by the pyridine nitrogen.[3]
Q5: How should this compound be stored?
A5: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat sources and strong oxidizing agents. Proper storage is crucial to prevent degradation and maintain its purity for consistent reaction outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound.
| Issue | Potential Cause | Suggested Solution(s) |
| Low or No Conversion | Catalyst Inactivity/Decomposition: The pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity. | - Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) to sterically shield the metal center.[3]- Consider using pre-formed palladium(II) complexes with bulky phosphine ligands. |
| Poor Quality of Reagents: Impurities in solvents, bases, or the boronic acid (for Suzuki coupling) can poison the catalyst. | - Use anhydrous, degassed solvents.- Ensure the base is finely ground and of high purity.- Use high-quality boronic acids or consider converting them to more stable boronate esters (e.g., pinacol esters). | |
| Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures. | - Gradually increase the reaction temperature. A patent example shows a coupling reaction at 110-130°C in DMF.[4][5] | |
| Significant Side Product Formation | Defluorination: The fluorine atom can be displaced by nucleophiles, especially with strong bases at high temperatures. | - Use a milder base (e.g., K₃PO₄ or Cs₂CO₃ instead of stronger bases).- Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.- The use of bulky, electron-rich ligands can accelerate the desired coupling, outcompeting the slower defluorination.[3] |
| Homocoupling of Boronic Acid (Suzuki): This side reaction forms biaryl products from the boronic acid partner and is often promoted by the presence of oxygen. | - Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).- Thoroughly degas all solvents and reagents before use. | |
| Protodeboronation of Boronic Acid (Suzuki): The boronic acid group is replaced by a hydrogen atom, a common side reaction with unstable boronic acids, often promoted by aqueous bases and heat.[3] | - Use a stable boronic ester (e.g., pinacol ester) or a trifluoroborate salt instead of the free boronic acid.[3]- Minimize the amount of water in the reaction, or use an anhydrous base. | |
| Difficulty in Product Purification | Residual Palladium Catalyst: The product may be contaminated with palladium residues, which can be difficult to remove. | - Filter the crude reaction mixture through a pad of Celite.- Consider using a scavenger resin to remove residual palladium. |
| Similar Polarity of Product and Starting Material: If the reaction is incomplete, separating the product from the starting this compound can be challenging. | - Optimize the reaction to drive it to completion.- Employ careful column chromatography, potentially using a gradient elution system. |
Data Presentation
Table 1: Representative Optimization of Suzuki-Miyaura Coupling Conditions
(Data adapted from a study on a related heterocyclic system and should be used as a guideline for optimization)
| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 65 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 85 |
| 3 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Toluene | 110 | 6 | 92 |
| 4 | Pd(dppf)Cl₂ (3) | dppf | K₂CO₃ | DMF | 90 | 12 | 78 |
| 5 | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 100 | 8 | 88 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on a literature procedure for the synthesis of 2-fluoro-3-methyl-4-iodopyridine.[2]
Materials:
-
2-Fluoro-3-iodopyridine
-
Lithium diisopropylamide (LDA) solution in THF
-
Iodomethane
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ether
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate (EtOAc)
Procedure:
-
Under a nitrogen atmosphere, cool a solution of LDA (1.0 eq) in anhydrous THF to -78 °C.
-
Slowly add a solution of 2-fluoro-3-iodopyridine (1.0 eq) in anhydrous THF to the LDA solution, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add iodomethane (3.0 eq) to the reaction mixture and continue stirring at -78 °C for 30 minutes.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and extract with ether.
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., petroleum ether:EtOAc = 4:1) to afford this compound.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This is a general starting protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of catalyst, ligand, base, and solvent will likely be necessary.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or Pd(dppf)Cl₂) (1-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, RuPhos, dppf) (2-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel (e.g., a Schlenk flask) under an inert atmosphere, add this compound, the arylboronic acid, and the base.
-
In a separate glovebox or under a positive flow of inert gas, add the palladium catalyst and the phosphine ligand.
-
Add the anhydrous, degassed solvent to the reaction vessel via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as flash column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Decision tree for troubleshooting low-yield cross-coupling reactions.
References
- 1. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US10934302B1 - SHP2 phosphatase inhibitors and methods of use thereof - Google Patents [patents.google.com]
- 4. CN112166110A - SHP2 phosphatase inhibitors and methods of use thereof - Google Patents [patents.google.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Catalyst Selection for 2-Fluoro-4-iodo-3-picoline Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-4-iodo-3-picoline in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity order for halogens in palladium-catalyzed cross-coupling reactions involving this compound?
A1: The reactivity of the carbon-halogen bond in palladium-catalyzed cross-coupling reactions generally follows the order of bond strength: C-I > C-Br > C-Cl.[1] For this compound, the carbon-iodine bond at the 4-position is significantly more reactive than a carbon-bromine or carbon-chlorine bond would be.[1][2] This allows for selective coupling at the 4-position while potentially leaving other, less reactive halogen substituents untouched.[1]
Q2: How does the fluorine substituent on the picoline ring affect the coupling reaction?
A2: The fluorine atom is an electron-withdrawing group, which can influence the electronic properties of the pyridine ring. This can impact the oxidative addition step of the catalytic cycle. Additionally, the fluorine atom's presence is a key feature in many pharmaceutical compounds, making its retention in the final product crucial. Care must be taken to choose reaction conditions that do not lead to defluorination. Undesired hydrodehalogenation can sometimes be an issue in cross-coupling reactions with fluorinated substrates.[3]
Q3: What are the most common palladium precursors used for these types of coupling reactions?
A3: Common palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[4] For convenience and improved catalyst stability and activity, pre-formed catalysts or pre-catalysts, such as PdCl₂(dppf), are also widely used.[5]
Q4: Why is an inert atmosphere important for these reactions?
A4: Maintaining an inert atmosphere (e.g., using argon or nitrogen) is crucial to prevent the oxidation of the phosphine ligands and the active Pd(0) catalyst.[5] Oxygen can also promote the undesirable homocoupling of boronic acids in Suzuki reactions and terminal alkynes (Glaser coupling) in Sonogashira reactions.[5][6]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between this compound and various boronic acids or esters.
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Problem | Possible Cause | Troubleshooting Suggestions |
| Low or No Product Yield | Inactive Catalyst: The Pd(0) active species is not forming or is deactivating. | - Use a pre-catalyst like PdCl₂(dppf) or a Pd(0) source like Pd(PPh₃)₄. - Ensure the reaction is under a strict inert atmosphere to prevent catalyst oxidation.[5] - Choose a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) to stabilize the catalyst.[5] |
| Poor Boronic Acid Quality: Boronic acids can degrade over time, leading to protodeboronation. | - Use fresh, high-purity boronic acid. - Consider using more stable boronic esters (e.g., pinacol esters). | |
| Inappropriate Base: The base may not be strong enough to activate the boronic acid or may be too strong, causing side reactions. | - Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[7][8] - For base-sensitive substrates, milder bases like KF can be effective.[9] | |
| Significant Side Products | Homocoupling of Boronic Acid: Presence of oxygen. | - Thoroughly degas all solvents and reagents before use.[5] |
| Protodeboronation: The boronic acid is replaced by a hydrogen atom. | - Use a less polar solvent or a milder base. - Use boronic esters for increased stability. | |
| Incomplete Reaction | Low Reaction Temperature: Insufficient thermal energy for the reaction to proceed to completion. | - Increase the reaction temperature, typically in the range of 80-110 °C.[4] - Consider using microwave irradiation to accelerate the reaction.[5] |
| Poor Solubility: Reactants are not fully dissolved in the solvent. | - Screen different solvent systems, such as 1,4-dioxane/water, toluene/water, or DMF.[4][5] |
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| 4-Iodopyridine derivative | Arylboronic acid pinacol ester | Pd(dppf)Cl₂ (5) | dppf | K₂CO₃ (2.0) | Toluene/H₂O | 80 | >97 |
| 2-Bromo-4-iodopyridine | Arylboronic acid | Pd(PPh₃)₄ (3) | PPh₃ | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O | 80-100 | Good |
| 2-Fluoropyridine | Arylboronic acid | Pd(dppf)Cl₂ | dppf | Na₂CO₃ (aq) | 1,4-Dioxane | 100 | High |
| 2-Bromo-4-fluoro-5-methylpyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O | 90 | Moderate to Good |
Note: Yields are representative and can vary based on the specific substrates and reaction scale.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).[1]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[1]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 equiv.).[1]
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.[5]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-16 hours.[1]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualization: Suzuki-Miyaura Coupling Workflow
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, coupling this compound with a variety of primary and secondary amines.
Troubleshooting Guide: Buchwald-Hartwig Amination
| Problem | Possible Cause | Troubleshooting Suggestions |
| Low or No Product Yield | Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium, inhibiting its catalytic activity. | - Use bulky, electron-rich phosphine ligands (e.g., Xantphos, BINAP) to shield the palladium center.[10][11] - Consider using a higher catalyst loading. |
| Base Incompatibility: The base may be too weak or may react with the starting materials. | - Strong, non-nucleophilic bases like NaOt-Bu or Cs₂CO₃ are often effective.[11] - For some substrates, a milder base like K₂CO₃ may be sufficient, especially with microwave heating.[10] | |
| Side Reactions | Hydrodehalogenation: The iodo group is replaced by a hydrogen atom. | - This can compete with the desired amination. Optimize the ligand and base to favor the cross-coupling pathway.[12] |
| Amine Decomposition | Harsh Conditions: The amine substrate may be sensitive to high temperatures or strong bases. | - Use milder conditions (lower temperature, weaker base) if possible. - Minimize reaction time. |
Data Presentation: Buchwald-Hartwig Amination Conditions
| Aryl Halide | Amine | Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| 2-Fluoro-4-iodopyridine | Aromatic amines | Pd(OAc)₂ | BINAP | K₂CO₃ (3.5) | - | MW | Good |
| 2-Amino-5-bromo-4-methylpyridine | Arylamine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 110 | High |
| Aryl Bromide | Primary/Secondary Amine | Pd(OAc)₂ (2) | dppp | NaOt-Bu (1.4) | Toluene | 80-100 | Good |
Note: Yields are representative and can vary based on the specific substrates and reaction scale.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization.
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the amine (1.2 equiv.), and cesium carbonate (Cs₂CO₃, 1.5 equiv.).[11]
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon). Repeat three times.[11]
-
Catalyst/Ligand Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., Xantphos, 4 mol%).[11]
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.[11]
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.[11]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling is used to form a carbon-carbon bond between this compound and a terminal alkyne.
Troubleshooting Guide: Sonogashira Coupling
| Problem | Possible Cause | Troubleshooting Suggestions |
| Low or No Product Yield | Catalyst System Inefficiency: The palladium and/or copper catalyst is not active. | - Use a standard catalyst system like PdCl₂(PPh₃)₂ with a CuI co-catalyst.[6] - Ensure all reagents and solvents are anhydrous.[6] |
| Amine Base Issues: The amine base can influence the reaction outcome. | - Triethylamine (Et₃N) or diisopropylamine (DIPA) are commonly used.[6][13] | |
| Significant Side Products | Glaser Coupling: Homocoupling of the terminal alkyne. | - This is caused by the presence of oxygen. Ensure the reaction is performed under a strict inert atmosphere.[6] - Consider a copper-free Sonogashira protocol. |
| Incomplete Reaction | Low Reactivity of Alkyne: Some alkynes are less reactive than others. | - Increase the reaction temperature.[6] - A change of solvent to DMF can sometimes be beneficial.[6] |
Data Presentation: Sonogashira Coupling Conditions
| Aryl Halide | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) |
| 3-Fluoro-4-iodopyridine | Terminal alkyne | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF or DMF | RT - 65 | Good |
| 4-Iodotoluene | Phenylacetylene | 5% Pd on alumina | 0.1% Cu₂O on alumina | - | THF-DMA | 75 | Moderate |
| Aryl Bromide | Terminal alkyne | Pd(PhCN)₂Cl₂ | - | - | - | RT | Good |
Note: Yields are representative and can vary based on the specific substrates and reaction scale.
Experimental Protocol: Sonogashira Coupling
This is a general protocol and may need to be adjusted for specific substrates.
-
Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) iodide co-catalyst (CuI, 1-3 mol%).[6]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.[6]
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine, 2-3 equiv.). Stir for 5-10 minutes. Slowly add the terminal alkyne (1.1-1.5 equiv.) via syringe.[6]
-
Reaction: Stir the reaction at room temperature or heat to 40-65 °C.[6]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once complete, cool the reaction mixture. Dilute with an organic solvent and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
Visualization: Catalyst Selection Logic
Caption: Logic diagram for selecting the appropriate coupling reaction and catalyst system.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Fluoro-4-iodo-3-picoline
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of 2-Fluoro-4-iodo-3-picoline. The information is presented in a question-and-answer format to address common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent method for the synthesis of this compound involves a directed ortho-metalation (DoM) approach. This typically starts with a suitable precursor, such as 2-fluoro-4-iodopyridine, which is then deprotonated at the 3-position using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA). The resulting lithiated intermediate is then quenched with an electrophilic methyl source, such as iodomethane, to yield the desired product.
Q2: Why is the choice of a non-nucleophilic base like LDA important?
A2: Lithium Diisopropylamide (LDA) is a strong base necessary to deprotonate the pyridine ring, but it is sterically hindered. This bulkiness prevents it from acting as a nucleophile and adding to the pyridine ring itself, which would lead to undesired side products. Using a strong, non-bulky base like n-butyllithium could result in nucleophilic addition at the 6-position of the pyridine ring.
Q3: What are the critical parameters for the lithiation step?
A3: The lithiation step is highly sensitive and requires strict control of reaction conditions. Key parameters include:
-
Low Temperature: The reaction is typically carried out at very low temperatures, such as -78 °C (dry ice/acetone bath), to prevent decomposition of the lithiated intermediate and minimize side reactions.
-
Inert Atmosphere: The reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the highly reactive organolithium species by atmospheric oxygen or moisture.
-
Anhydrous Solvents: All solvents, particularly THF, must be rigorously dried before use, as any trace of water will protonate and destroy the lithiated intermediate.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress. By taking small aliquots from the reaction mixture (after quenching), you can spot them on a TLC plate alongside the starting material. The disappearance of the starting material spot and the appearance of a new spot for the product indicate the reaction is proceeding.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Lithiation | Ensure the LDA solution is fresh and properly titrated to confirm its molarity. Verify that the reaction temperature was maintained at or below -78 °C during the addition of LDA and for the duration of the lithiation. | Complete deprotonation of the starting material, leading to a higher yield of the desired product. |
| Degradation of Lithiated Intermediate | Maintain a strict inert atmosphere throughout the reaction. Use high-purity, anhydrous solvents and reagents. Avoid any temperature fluctuations above -78 °C after the formation of the lithiated species. | Stabilization of the reactive intermediate, preventing decomposition and increasing product formation. |
| Ineffective Methylation | Use a fresh, high-purity source of iodomethane. Ensure at least one equivalent of the methylating agent is added. Consider using a more reactive methylating agent if issues persist. | Efficient quenching of the lithiated intermediate to form the C-C bond, resulting in a better yield. |
| Quenching by Trace Water | Rigorously dry all glassware in an oven before use and cool under an inert atmosphere. Use freshly distilled or commercially available anhydrous solvents. | Elimination of proton sources that compete with the electrophile, thereby maximizing the formation of the desired product. |
Issue 2: Presence of Multiple Impurities in the Crude Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Formation of Side Products | Control the rate of addition of LDA to the substrate solution to avoid localized high concentrations. Ensure the reaction temperature is consistently maintained at -78 °C. | Minimized formation of over-methylated or other side products, leading to a cleaner reaction mixture. |
| Starting Material Impurities | Use high-purity starting materials. The purity of commercial starting materials can vary, and impurities can lead to a cascade of unwanted side reactions.[1] | A cleaner reaction profile with fewer side spots on the TLC, simplifying purification. |
| Decomposition during Workup | Perform the aqueous workup at low temperatures (e.g., using an ice bath). Avoid prolonged exposure to acidic or basic conditions during extraction if the product is sensitive. | Preservation of the desired product and prevention of artifact formation during the purification process. |
Experimental Protocols
Synthesis of this compound via Directed Ortho-Metalation
This protocol is a general representation and may require optimization based on specific laboratory conditions and reagent purity.
Materials:
-
2-Fluoro-4-iodopyridine
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium Diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)
-
Iodomethane
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Under an inert atmosphere of argon or nitrogen, add a solution of 2-fluoro-4-iodopyridine in anhydrous THF to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of LDA dropwise to the cooled solution via the dropping funnel, ensuring the internal temperature does not rise above -75 °C.
-
Stirring: After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.
-
Methylation: Add iodomethane dropwise to the reaction mixture at -78 °C.
-
Warming: After the addition of iodomethane, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Data Presentation
| Parameter | Typical Value | Reference |
| Yield | 60-75% | [2] |
| Reaction Temperature (Lithiation) | -78 °C | [2] |
| Reaction Time (Lithiation) | 1 hour | [2] |
| Reaction Temperature (Methylation) | -78 °C to Room Temperature | [2] |
| Purity (after chromatography) | >98% | |
| Eluent for Chromatography | Petroleum ether:EtOAc = 4:1 | [2] |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield issues.
References
preventing decomposition of 2-Fluoro-4-iodo-3-picoline during reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Fluoro-4-iodo-3-picoline in their experiments. Our goal is to help you mitigate decomposition and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound during a reaction?
A1: The primary decomposition pathway of concern is hydrodeiodination , where the iodine atom is replaced by a hydrogen atom, yielding 2-fluoro-3-picoline. This is a common side reaction for iodinated aromatic compounds, particularly in the presence of a catalyst, base, and a hydrogen source. Other potential decomposition pathways, especially at elevated temperatures, can include thermal degradation, though specific pathways for this molecule are not extensively documented in publicly available literature.
Q2: My reaction is showing a significant amount of 2-fluoro-3-picoline as a byproduct. What is the likely cause?
A2: The formation of 2-fluoro-3-picoline is a strong indicator of hydrodeiodination. This side reaction is often promoted by:
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Presence of a Hydrogen Source: This can include protic solvents (e.g., water, alcohols), impurities in reagents, or even certain bases.
-
Inefficient Catalytic Cycle: In palladium-catalyzed cross-coupling reactions, if the oxidative addition of the C-I bond to the palladium(0) complex is slow or reversible, or if the subsequent steps of the catalytic cycle are inefficient, the intermediate aryl-palladium species can react with a proton source, leading to hydrodeiodination.
-
Reaction Temperature: Higher temperatures can sometimes increase the rate of decomposition pathways relative to the desired reaction.
Q3: How can I minimize the formation of the hydrodeiodinated byproduct?
A3: To minimize hydrodeiodination, consider the following strategies:
-
Ensure an Inert Atmosphere: Conduct reactions under a strictly inert atmosphere (e.g., Argon or Nitrogen) to minimize the presence of moisture and oxygen.[1]
-
Use Anhydrous Reagents and Solvents: Utilize dry solvents and ensure all reagents are free from water.
-
Optimize Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial. Bulky, electron-rich phosphine ligands can often stabilize the catalytic intermediates and promote the desired cross-coupling over hydrodeiodination.
-
Select an Appropriate Base: The choice of base can influence the extent of hydrodeiodination. Weaker, non-nucleophilic bases are sometimes preferred. The influence of the base in Suzuki cross-coupling reactions on iodoimidazo[1,2-a]pyridines has been noted, with strong bases in DME providing optimized yields.[2]
-
Control Reaction Temperature: Run the reaction at the lowest effective temperature to disfavor decomposition pathways.
Q4: Is this compound sensitive to light?
Troubleshooting Guide: Decomposition in Common Reactions
This guide addresses specific issues that may arise during common cross-coupling reactions involving this compound.
Issue 1: Low Yield and Presence of 2-fluoro-3-picoline in Suzuki-Miyaura Coupling
| Potential Cause | Recommended Solution |
| Suboptimal Catalyst System | Screen different palladium catalysts and phosphine ligands. Catalysts with bulky, electron-donating ligands often improve efficiency and reduce side reactions. |
| Incorrect Base | The choice of base is critical. Experiment with different inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The optimal base is often substrate and solvent dependent.[3] |
| Presence of Protic Impurities | Ensure all reagents and solvents are rigorously dried. Use of molecular sieves in the reaction vessel can be beneficial. |
| Inefficient Transmetalation | Ensure the quality of the boronic acid or ester. The presence of impurities can inhibit the transmetalation step. |
Issue 2: Catalyst Decomposition and Low Conversion in Sonogashira Coupling
| Potential Cause | Recommended Solution |
| Glaser Coupling (Homocoupling of the Alkyne) | This is a common side reaction promoted by the copper(I) co-catalyst in the presence of oxygen. Ensure the reaction is run under strictly anaerobic conditions. Alternatively, consider using a "copper-free" Sonogashira protocol. |
| Palladium Catalyst Inactivation | The pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst deactivation. The use of bulky ligands can sterically hinder this interaction. |
| Instability of the Copper Acetylide | Ensure the base used is appropriate for the alkyne to facilitate the formation of the copper acetylide intermediate. |
Issue 3: Incomplete Reaction and Side Products in Buchwald-Hartwig Amination
| Potential Cause | Recommended Solution |
| Inappropriate Ligand Choice | The choice of ligand is critical for the success of Buchwald-Hartwig amination. Screen a variety of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). |
| Base Incompatibility | The strength and nature of the base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) can significantly impact the reaction outcome. The optimal base is dependent on the specific amine and aryl halide. For the amination of 2-fluoro-4-iodopyridine, potassium carbonate has been used successfully.[4] |
| Competitive C-F Bond Amination | While the C-I bond is significantly more reactive, at very high temperatures or with highly reactive catalyst systems, amination at the C-F position could potentially occur. If observed, reducing the reaction temperature may improve selectivity. However, studies on 2-fluoro-4-iodopyridine show that Buchwald-Hartwig cross-coupling is exclusive for the 4-position.[4] |
Experimental Protocols
General Protocol for Minimizing Hydrodeiodination in a Palladium-Catalyzed Cross-Coupling Reaction
This protocol provides a general framework. Specific conditions should be optimized for each reaction.
-
Reagent and Glassware Preparation:
-
Thoroughly dry all glassware in an oven at >100 °C overnight and cool under a stream of inert gas.
-
Use anhydrous, degassed solvents. Solvents can be degassed by bubbling with an inert gas for at least 30 minutes or by the freeze-pump-thaw method.
-
Ensure all solid reagents are anhydrous.
-
-
Reaction Setup:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the coupling partner (e.g., boronic acid, alkyne, amine; 1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three to five times to ensure an oxygen-free atmosphere.[1][3]
-
-
Catalyst and Solvent Addition:
-
Under a positive pressure of inert gas, add the palladium catalyst (and ligand, if separate).
-
Add the degassed, anhydrous solvent via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at the optimized temperature. It is advisable to start with a lower temperature and gradually increase if the reaction is sluggish.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Follow a standard aqueous work-up procedure, extracting the product with an appropriate organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
-
Data Presentation
The following table summarizes key physical and chemical properties of this compound and its common decomposition product.
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| Starting Material | 2-Fluoro-4-iodo-3-methylpyridine | C₆H₅FIN | 237.01[5] | Not available | Not available |
| Decomposition Product | 2-Fluoro-3-methylpyridine | C₆H₆FN | 111.12 | Not available | Not available |
Note: Experimental boiling and melting points for these specific compounds are not consistently reported in publicly available literature.
Visualization
Logical Relationship: Factors Leading to Hydrodeiodination
Caption: Factors contributing to the hydrodeiodination of this compound.
Experimental Workflow: Minimizing Decomposition
Caption: Workflow for a cross-coupling reaction designed to minimize decomposition.
References
- 1. benchchem.com [benchchem.com]
- 2. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Fluoro-4-iodo-3-methylpyridine | C6H5FIN | CID 11776298 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 2-Fluoro-4-iodo-3-picoline Reactions
This guide provides troubleshooting and frequently asked questions for the workup procedures of chemical reactions involving 2-Fluoro-4-iodo-3-picoline. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a general aqueous workup procedure for reactions involving this compound?
A typical workup involves quenching the reaction, followed by an extractive procedure to separate the desired product from inorganic salts, residual base, and polar impurities. The reaction mixture is often quenched with water or a saturated aqueous solution like ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃).[1] The product is then extracted into an organic solvent such as ethyl acetate, dichloromethane, or ether. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure.[1]
Q2: How do I remove the palladium catalyst and ligands after a cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig)?
Post-reaction, palladium residues and phosphine ligands can complicate purification. Common methods include:
-
Filtration: Passing the reaction mixture through a pad of Celite or silica gel can remove a significant portion of the catalyst.[2]
-
Aqueous Washes: Washing the organic extract with an aqueous solution of a chelating agent like thiourea or L-cysteine can help sequester residual palladium.
-
Precipitation: In some cases, palladium can be precipitated from the organic solution by adding a non-polar solvent like hexane and then filtered off.
-
Specialized Scavengers: Commercial silica-based metal scavengers can be effective for removing trace amounts of palladium.
Q3: My product appears to be a salt (e.g., pyridinium salt). How should I adjust my workup?
The basic nitrogen on the picoline ring can be protonated by acidic reagents or byproducts, forming a salt that is soluble in the aqueous phase. To recover your product, basify the aqueous layer with a mild base like NaHCO₃ or K₂CO₃ to a pH of 8-9. This will neutralize the salt and allow the free-base product to be extracted into an organic solvent.
Q4: I'm observing emulsion formation during my extractive workup. What can I do?
Emulsions are common when dealing with pyridine-containing compounds. To break an emulsion:
-
Add a saturated solution of sodium chloride (brine).
-
Add a small amount of the organic solvent used for extraction.
-
Filter the entire mixture through a pad of Celite.
-
Allow the mixture to stand for an extended period without agitation.
-
If persistent, centrifugation can be effective.
Q5: What are the common side products in reactions with this compound?
In cross-coupling reactions, common side products can include:
-
Hydrodehalogenation: Replacement of the iodine atom with a hydrogen atom. This can occur in the presence of a hydrogen source and catalyst.
-
Homocoupling: Dimerization of the boronic acid/ester (in Suzuki reactions) or the amine (in Buchwald-Hartwig reactions).
-
Ligand-derived impurities: Phenylated byproducts can arise from the phosphorus ligands used in Suzuki-Miyaura coupling.[3]
-
β-Hydride Elimination: In Buchwald-Hartwig aminations, this can be an unproductive side reaction.[4]
Troubleshooting Guides
Guide 1: Suzuki-Miyaura Coupling Reactions
| Problem | Possible Cause | Troubleshooting Steps |
| Low Yield of Product | Incomplete reaction. | Monitor the reaction by TLC or LC-MS. If starting material remains, consider extending the reaction time or adding more catalyst/ligand. |
| Product lost to aqueous layer. | The pyridine nitrogen may be protonated. Neutralize the aqueous layer with NaHCO₃ and re-extract. | |
| Product Contaminated with Boronic Acid/Ester | Excess boronic acid used. | Wash the organic layer with an aqueous base (e.g., 1M NaOH) to extract the acidic boronic acid. |
| Product Contaminated with Palladium/Ligand Residues | Inefficient removal of catalyst. | Filter the crude product solution through Celite.[2] For persistent residues, consider a charcoal treatment or purification with a metal scavenger. |
| Presence of Hydrodeiodinated Picoline | Reductive side reaction. | Ensure an inert atmosphere is maintained. The source of hydrogen could be the solvent (e.g., alcohols) or water. |
Guide 2: Buchwald-Hartwig Amination Reactions
| Problem | Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | Catalyst deactivation or insufficient base. | Use a robust ligand system. Ensure the base (e.g., NaOt-Bu, K₂CO₃) is fresh and anhydrous.[5] |
| Product is Dark/Tar-like | Catalyst decomposition or side reactions at high temperatures. | Consider running the reaction at a lower temperature for a longer duration. Ensure proper degassing of solvents. |
| Difficulty Separating Product from Unreacted Amine | Similar polarities. | If the starting amine is basic, an acidic wash (e.g., dilute HCl) can remove it, provided the product is significantly less basic. Alternatively, careful column chromatography is required. |
| Product is Unstable on Silica Gel | Acidic nature of silica gel. | Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1%). |
Experimental Protocols
Protocol 1: General Aqueous Workup for a Suzuki Coupling Reaction
-
Cooling & Quenching: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding 50 mL of deionized water.
-
Filtration (Optional): To remove the bulk of the palladium catalyst, dilute the mixture with ethyl acetate (100 mL) and filter through a pad of Celite. Wash the filter cake with additional ethyl acetate (2 x 20 mL).
-
Extraction: Transfer the filtrate to a separatory funnel. If layers do not separate, add brine (20 mL). Separate the organic layer.
-
Washing: Wash the organic layer sequentially with:
-
1 M NaOH solution (2 x 30 mL) to remove unreacted boronic acid.
-
Brine (1 x 50 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude residue by silica gel column chromatography. A common eluent system is a gradient of ethyl acetate in petroleum ether or hexanes.[1]
Visual Workflow and Troubleshooting Diagrams
Caption: A standard workflow for the workup of a cross-coupling reaction.
Caption: A decision tree for troubleshooting low product yield during workup.
Caption: Visualization of component separation during an extractive workup.
References
Technical Support Center: Synthesis of 2-Fluoro-4-iodo-3-picoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-4-iodo-3-picoline. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the potential byproducts?
A1: The most prevalent laboratory-scale synthesis of this compound involves a two-step process starting from 2-amino-3-fluoropicoline. This process includes:
-
Diazotization: The conversion of the primary aromatic amine (2-amino-3-fluoropicoline) into a diazonium salt using a nitrite source (e.g., sodium nitrite) in the presence of a strong acid (e.g., tetrafluoroboric acid or hydrochloric acid) at low temperatures.
-
Iodination: The subsequent displacement of the diazonium group with iodine, typically through a Sandmeyer-type reaction using an iodide salt (e.g., potassium iodide).
The primary byproducts in this synthesis can arise from several side reactions. These include:
-
2-Fluoro-4-hydroxy-3-picoline: Formed by the reaction of the diazonium salt with water. This is a common byproduct in diazotization reactions if the temperature is not strictly controlled or if there is an excess of water.
-
Unreacted 2-amino-3-fluoropicoline: Incomplete diazotization can lead to the presence of the starting material in the final product mixture.
-
Azo-coupled Byproducts: The diazonium salt can couple with the starting amine or other aromatic species present in the reaction mixture to form colored azo compounds.
-
Proto-deiodination Product (2-Fluoro-3-picoline): In some cases, the iodo group may be lost during workup or subsequent purification steps.
Q2: What are the critical parameters to control during the synthesis to minimize byproduct formation?
A2: Several parameters are crucial for a successful and high-yield synthesis of this compound:
-
Temperature: The diazotization step must be carried out at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium salt and prevent its premature decomposition to the corresponding phenol (2-fluoro-4-hydroxy-3-picoline).
-
Acid Concentration: A sufficient excess of strong acid is necessary to fully protonate the starting amine and to generate nitrous acid from the nitrite salt.
-
Rate of Addition: Slow, controlled addition of the nitrite solution is essential to maintain the low temperature and prevent localized overheating, which can lead to increased byproduct formation.
-
Anhydrous Conditions (for Iodination): While the diazotization is performed in an aqueous medium, the subsequent iodination step may benefit from non-aqueous conditions to suppress the formation of the hydroxy byproduct.
Q3: What analytical techniques are recommended for monitoring the reaction and analyzing the final product for impurities?
A3: A combination of chromatographic and spectroscopic techniques is recommended for effective analysis:
-
Thin Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the reaction progress to track the consumption of the starting material and the formation of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for identifying and quantifying volatile byproducts. It provides both retention time data for separation and mass spectral data for structural elucidation.[1][2]
-
High-Performance Liquid Chromatography (HPLC): A powerful tool for separating the desired product from non-volatile byproducts and unreacted starting materials. Different stationary phases can be employed to achieve optimal separation of isomers and related impurities.[3][4][5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information about the final product and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and solutions.
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Diazotization | Ensure the starting amine is fully dissolved before adding the nitrite solution. Verify the quality and stoichiometry of the sodium nitrite and the acid. Monitor the reaction by TLC until the starting material spot disappears. | Complete conversion of the starting amine to the diazonium salt, leading to a higher yield of the final product. |
| Decomposition of Diazonium Salt | Strictly maintain the reaction temperature between 0-5 °C during the diazotization and nitrite addition. Use a pre-cooled solution of sodium nitrite. | Minimized formation of the 2-fluoro-4-hydroxy-3-picoline byproduct and preservation of the diazonium salt for the subsequent iodination step. |
| Inefficient Iodination | Ensure the iodide salt (e.g., KI) is fully dissolved and in sufficient excess. Consider the use of a copper(I) catalyst (e.g., CuI) to facilitate the Sandmeyer reaction, which can improve the yield and reduce side reactions.[7][8] | More efficient conversion of the diazonium salt to the desired iodo-product. |
| Product Loss During Workup | Optimize the extraction solvent and the number of extractions. Ensure the pH of the aqueous layer is appropriately adjusted to minimize the solubility of the product in the aqueous phase. | Improved recovery of the crude product from the reaction mixture. |
Issue 2: Presence of Significant Amounts of 2-Fluoro-4-hydroxy-3-picoline Byproduct
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Reaction Temperature | Improve the cooling efficiency of the reaction setup. Use a calibrated thermometer to monitor the internal reaction temperature. Add the sodium nitrite solution dropwise at a slower rate. | Reduced decomposition of the diazonium salt to the corresponding phenol. |
| Excess Water in Iodination Step | If possible, isolate the diazonium salt (as a tetrafluoroborate salt) and perform the iodination in a non-aqueous solvent. This will significantly reduce the competition from water as a nucleophile. | Substantially lower levels of the hydroxy byproduct in the crude product. |
| Prolonged Reaction Time in Aqueous Acid | Once the diazotization is complete (as indicated by TLC), proceed to the iodination step without unnecessary delay. | Minimized contact time of the diazonium salt with the aqueous acidic medium, thus reducing hydrolysis. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Co-elution of Byproducts in Chromatography | Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can improve separation. Consider using a different stationary phase (e.g., alumina) if silica gel does not provide adequate separation. | Isolation of the pure this compound, free from starting materials and byproducts. |
| Presence of Colored Azo Impurities | Treat the crude product with a reducing agent (e.g., sodium dithionite) during the workup to break down the azo compounds. Charcoal treatment of the crude product solution before chromatography can also help remove colored impurities. | A less colored crude product that is easier to purify by chromatography. |
| Isomeric Impurities | If isomeric byproducts are suspected, high-resolution analytical techniques like capillary GC or specialized HPLC columns may be required for separation and identification.[9] | Confirmation of the presence of isomers and development of a suitable purification strategy. |
Data Presentation
Table 1: Hypothetical Influence of Reaction Conditions on Byproduct Formation
| Parameter Variation | Target Product (%) | 2-Fluoro-4-hydroxy-3-picoline (%) | Unreacted Starting Material (%) | Azo Byproducts (%) |
| Standard Conditions (0-5 °C) | 85 | 10 | 3 | 2 |
| Elevated Temperature (15 °C) | 60 | 30 | 5 | 5 |
| Insufficient Acid | 70 | 15 | 10 | 5 |
| Rapid Nitrite Addition | 75 | 20 | 3 | 2 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Diazotization-Iodination
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-3-fluoropicoline (1.0 eq) in a solution of tetrafluoroboric acid (48% in water, 3.0 eq) at 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the internal temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 30 minutes after the addition is complete. Monitor the disappearance of the starting amine by TLC.
-
-
Iodination:
-
In a separate flask, prepare a solution of potassium iodide (3.0 eq) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Gas evolution (N₂) should be observed.
-
Monitor the formation of the product by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any excess iodine.
-
Make the solution basic (pH ~8-9) by the careful addition of an aqueous solution of sodium bicarbonate or sodium hydroxide.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Protocol 2: GC-MS Analysis of Reaction Mixture
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate) before injection.
Mandatory Visualization
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. helixchrom.com [helixchrom.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Fluoro-4-iodo-3-picoline and 2-Chloro-4-iodo-3-picoline
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and materials science, the selection of appropriately functionalized heterocyclic building blocks is a critical determinant of synthetic efficiency and molecular design. Among these, halogenated pyridines are of paramount importance, offering versatile handles for a variety of chemical transformations. This guide provides an objective comparison of the reactivity of two key intermediates: 2-fluoro-4-iodo-3-picoline and 2-chloro-4-iodo-3-picoline. The discussion is centered on their performance in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, supported by established chemical principles and representative experimental data.
Executive Summary
The reactivity of both this compound and 2-chloro-4-iodo-3-picoline is dominated by the presence of two distinct halogen atoms on the pyridine ring. In palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, the significantly weaker carbon-iodine (C-I) bond at the 4-position dictates the site of reaction. Consequently, these reactions are expected to proceed with high selectivity at the C-4 position for both molecules.
Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the electronic properties of the halogen at the 2-position become the determining factor. The high electronegativity of the fluorine atom in this compound renders the C-2 position more electrophilic and better able to stabilize the intermediate Meisenheimer complex, making it substantially more reactive towards nucleophiles than its 2-chloro counterpart.
This guide will delve into the theoretical underpinnings of these reactivity differences and present available experimental data to inform substrate selection and reaction optimization.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are foundational methods for the construction of carbon-carbon and carbon-heteroatom bonds. The reactivity of an aryl halide in these transformations is primarily governed by the rate of the oxidative addition step to the palladium(0) catalyst. The bond dissociation energies of carbon-halogen bonds follow the trend C-I < C-Br < C-Cl < C-F.[1] This inherent difference in bond strength is the basis for the selective reactivity of the C-I bond in the presence of a C-F or C-Cl bond.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron species and an organic halide. For both this compound and 2-chloro-4-iodo-3-picoline, the reaction is expected to occur exclusively at the 4-position. While direct comparative quantitative data for these specific substrates is scarce, the electronic effect of the halogen at the 2-position may have a subtle influence on the reaction rate. The greater electronegativity of chlorine compared to fluorine could render the pyridine ring in 2-chloro-4-iodo-3-picoline slightly more electron-deficient, potentially leading to a faster oxidative addition at the C-I bond. However, this effect is generally considered to be minor compared to the substantial difference in reactivity between the C-I and the C-Cl/C-F bonds.
Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling at the C-4 Position
| Parameter | This compound | 2-Chloro-4-iodo-3-picoline |
| Aryl Halide | 1.0 equiv | 1.0 equiv |
| Boronic Acid | 1.2 - 1.5 equiv | 1.2 - 1.5 equiv |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%) | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%) |
| Base | K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv) | K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv) |
| Solvent | Dioxane/H₂O (4:1) or DMF | Dioxane/H₂O (4:1) or DMF |
| Temperature | 80 - 100 °C | 80 - 100 °C |
| Expected Yield | Good to Excellent | Good to Excellent |
Note: While yields are expected to be comparable, reaction times for the 2-chloro derivative may be slightly shorter under identical conditions due to electronic effects.
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 4-iodopicoline derivative (1.0 equiv), the desired boronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically utilizing a palladium catalyst and a copper(I) co-catalyst.[2][3] Similar to the Suzuki-Miyaura coupling, the reaction with this compound and 2-chloro-4-iodo-3-picoline will selectively occur at the C-4 iodo position.[4]
Table 2: Representative Conditions for Selective Sonogashira Coupling at the C-4 Position
| Parameter | This compound | 2-Chloro-4-iodo-3-picoline |
| Aryl Halide | 1.0 equiv | 1.0 equiv |
| Terminal Alkyne | 1.2 - 1.5 equiv | 1.2 - 1.5 equiv |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | PdCl₂(PPh₃)₂ (2-5 mol%) |
| Copper(I) Co-catalyst | CuI (5-10 mol%) | CuI (5-10 mol%) |
| Base | Triethylamine or Diisopropylamine | Triethylamine or Diisopropylamine |
| Solvent | THF or DMF | THF or DMF |
| Temperature | Room Temperature to 60 °C | Room Temperature to 60 °C |
| Expected Yield | Good to Excellent | Good to Excellent |
-
To a dry Schlenk flask under an inert atmosphere, add the 4-iodopicoline derivative (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equiv), and the copper(I) iodide (0.06 equiv).
-
Add the anhydrous solvent (e.g., THF) followed by the amine base (e.g., triethylamine, 2.0 equiv).
-
Add the terminal alkyne (1.2 equiv) dropwise to the stirred solution.
-
Stir the reaction at the appropriate temperature (room temperature or heated) and monitor its progress.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer, concentrate, and purify by chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[3][5] In the case of 2-fluoro-4-iodopyridine, it has been demonstrated that the Buchwald-Hartwig amination occurs selectively at the 4-position.[6] This selectivity is expected to extend to both this compound and 2-chloro-4-iodo-3-picoline.
Table 3: Representative Conditions for Selective Buchwald-Hartwig Amination at the C-4 Position
| Parameter | This compound | 2-Chloro-4-iodo-3-picoline |
| Aryl Halide | 1.0 equiv | 1.0 equiv |
| Amine | 1.2 - 1.5 equiv | 1.2 - 1.5 equiv |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) |
| Ligand | Xantphos, BINAP, or other biarylphosphine ligands | Xantphos, BINAP, or other biarylphosphine ligands |
| Base | NaOtBu or Cs₂CO₃ | NaOtBu or Cs₂CO₃ |
| Solvent | Toluene or Dioxane | Toluene or Dioxane |
| Temperature | 80 - 110 °C | 80 - 110 °C |
| Expected Yield | Good to Excellent | Good to Excellent |
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, the ligand, and the base.
-
Add the 4-iodopicoline derivative and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture with stirring for the required duration.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through celite.
-
Wash the filtrate with water and brine, then dry and concentrate.
-
Purify the residue by column chromatography.
References
A Comparative Analysis of 2-Fluoro-4-iodo-3-picoline and its Halogenated Congeners in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-Fluoro-4-iodo-3-picoline with its chloro and bromo analogues, namely 2-Chloro-4-iodo-3-picoline and 2-Bromo-4-iodo-3-picoline. The focus is on their synthetic accessibility and reactivity in key palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern medicinal chemistry and materials science. This comparison is supported by available experimental data and established principles of chemical reactivity.
Introduction to Halopicolines in Cross-Coupling Reactions
Halogenated picolines are versatile building blocks in organic synthesis, offering strategically positioned functional groups for the construction of complex molecular architectures. The presence of two different halogen atoms on the picoline ring, as in the case of 2-halo-4-iodo-3-picolines, allows for regioselective functionalization. This is primarily governed by the differential reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for halogens in the rate-determining oxidative addition step is I > Br > Cl > F. This principle allows for the selective reaction at the more reactive C-I bond, while leaving the less reactive C-F, C-Cl, or C-Br bond available for subsequent transformations.
This guide will delve into the synthesis and comparative reactivity of this compound, 2-Chloro-4-iodo-3-picoline, and 2-Bromo-4-iodo-3-picoline in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
Physicochemical Properties
A summary of the key physicochemical properties of the three halopicolines is presented in the table below. These properties are crucial for understanding their behavior in chemical reactions and for their handling and storage.
| Property | This compound | 2-Chloro-4-iodo-3-picoline | 2-Bromo-4-iodo-3-picoline |
| CAS Number | 153034-80-1[1] | 153034-88-9[2][3] | Not readily available |
| Molecular Formula | C₆H₅FIN[1] | C₆H₅ClIN[3] | C₆H₅BrIN[4] |
| Molecular Weight | 237.01 g/mol [1] | 253.47 g/mol [3] | 297.92 g/mol [4] |
| Appearance | Brown solid[5] | White to light yellow or light orange powder to crystal[6] | Not readily available |
| Melting Point | Not readily available | 101-106 °C[2][3] | Not readily available |
| Boiling Point | Not readily available | 274.9±35.0 °C (Predicted)[2] | Not readily available |
| Density | Not readily available | 1.906±0.06 g/cm³ (Predicted)[2] | Not readily available |
Synthesis of 2-Halo-4-iodo-3-picolines
The synthetic accessibility of these building blocks is a critical factor for their application in research and development. Below are representative synthetic protocols for each of the compared halopicolines.
Synthesis of this compound
A common method for the synthesis of this compound involves the ortho-lithiation of a fluorinated pyridine precursor followed by iodination and methylation.
Experimental Protocol:
-
A solution of 2-fluoropyridine in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere.
-
A solution of lithium diisopropylamide (LDA) in THF is added dropwise, and the mixture is stirred for 1 hour to facilitate ortho-lithiation.
-
A solution of iodine in THF is then added, followed by a methylating agent such as methyl iodide.
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.
-
Purification by column chromatography yields 2-fluoro-3-methyl-4-iodopyridine. A yield of 69% has been reported for a similar transformation.[5]
Synthesis of 2-Chloro-4-iodo-3-picoline
The synthesis of 2-Chloro-4-iodo-3-picoline can be achieved through a multi-step sequence starting from 2-chloro-3-methylpyridine.
Experimental Protocol:
-
2-Chloro-3-methylpyridine is first oxidized to its N-oxide using an oxidizing agent like hydrogen peroxide in acetic acid.
-
The resulting N-oxide undergoes nitration at the 4-position using a mixture of nitric acid and sulfuric acid.
-
The nitro group is then reduced to an amino group, for example, using iron powder in acetic acid.
-
The resulting 4-amino-2-chloro-3-picoline undergoes a Sandmeyer-type reaction, where it is first diazotized with sodium nitrite in the presence of a strong acid like sulfuric acid.
-
The diazonium salt is then treated with a solution of potassium iodide or sodium iodide to introduce the iodine at the 4-position, yielding the final product.[7]
Synthesis of 2-Bromo-4-iodo-3-picoline
The synthesis of 2-Bromo-4-iodo-3-picoline can be accomplished via a "halogen dance" reaction from a dihalo-precursor.
Experimental Protocol:
-
2-Bromo-3-iodopyridine is dissolved in anhydrous THF and cooled to a low temperature (e.g., -70 °C).
-
A strong base such as n-butyllithium is added dropwise to induce a halogen dance, leading to the formation of a more stable lithiated intermediate.
-
A methylating agent, such as methyl iodide, is then added to the reaction mixture.
-
The reaction is quenched, and the product is isolated through extraction and purified by chromatography.[8]
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The primary advantage of 2-halo-4-iodo-3-picolines lies in their potential for regioselective cross-coupling reactions. The C-I bond is significantly more reactive than the C-Br, C-Cl, and C-F bonds towards oxidative addition to a palladium(0) catalyst. This allows for selective functionalization at the 4-position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. In the context of 2-halo-4-iodo-3-picolines, it is expected that the reaction will proceed selectively at the 4-position.
General Reactivity Trend: The reactivity of the C-X bond in the Suzuki-Miyaura coupling follows the order: C-I > C-Br > C-Cl > C-F. Therefore, for all three compared halopicolines, the initial coupling will occur at the C-I bond. The subsequent coupling at the C-2 position would require more forcing conditions, with the ease of the second coupling following the trend: 2-bromo > 2-chloro > 2-fluoro.
Experimental Protocol (General):
-
To a reaction vessel, add the 2-halo-4-iodo-3-picoline (1.0 equiv.), the boronic acid or boronate ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon).
-
A degassed solvent system (e.g., 1,4-dioxane/water, 4:1) is added.
-
The reaction mixture is heated (typically 80-110 °C) and monitored by TLC or LC-MS.
-
Upon completion, the reaction is worked up by extraction and purified by column chromatography.[9][10][11]
Expected Outcome: For all three substrates, the Suzuki-Miyaura coupling is expected to yield the corresponding 4-aryl-2-halo-3-picoline as the major product under standard conditions. Obtaining the di-coupled product would likely require a second reaction step with a fresh catalyst, base, and boronic acid, under potentially harsher conditions, especially for the chloro and fluoro analogues.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key method for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, regioselective amination at the 4-position is expected.
General Reactivity Trend: The reactivity trend for the oxidative addition step in the Buchwald-Hartwig amination is also I > Br > Cl > F. Therefore, the C-I bond will be the primary site of reaction.
Experimental Protocol (General):
-
In an oven-dried reaction vessel under an inert atmosphere, combine the 2-halo-4-iodo-3-picoline (1.0 equiv.), the amine (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., Cs₂CO₃, 1.5-2.0 equiv.).
-
Add an anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene).
-
Heat the reaction mixture (typically 80-120 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling, the reaction is worked up by filtration, extraction, and purification by column chromatography.[12][13]
Expected Outcome: The Buchwald-Hartwig amination is expected to selectively produce the 4-amino-2-halo-3-picoline. The reactivity of the remaining C-X bond for a subsequent amination would follow the order Br > Cl > F, with the amination of the C-F bond being particularly challenging.
Sonogashira Coupling
The Sonogashira coupling allows for the formation of C-C triple bonds. The established reactivity trends suggest that this reaction will also occur selectively at the C-4 position.
General Reactivity Trend: The order of reactivity for the halide in the Sonogashira coupling is I > Br > Cl. The C-F bond is generally unreactive under these conditions.
Experimental Protocol (General):
-
To a reaction vessel under an inert atmosphere, add the 2-halo-4-iodo-3-picoline (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), and a base (e.g., triethylamine or diisopropylamine) as the solvent or co-solvent.
-
Add the terminal alkyne (1.1-1.5 equiv.).
-
The reaction is typically stirred at room temperature to moderate heat (e.g., 25-60 °C) and monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is worked up by filtration to remove the amine salt, followed by extraction and purification by column chromatography.
Expected Outcome: The Sonogashira coupling is expected to selectively yield the 4-alkynyl-2-halo-3-picoline. The reactivity of the remaining halogen would follow the order Br > Cl, with the fluoro-substituted picoline being unreactive at the C-2 position under standard Sonogashira conditions.
Conclusion
This compound and its chloro and bromo analogues are valuable synthetic intermediates that allow for predictable, regioselective functionalization of the picoline core. The high reactivity of the carbon-iodine bond enables a wide range of palladium-catalyzed cross-coupling reactions to be performed selectively at the 4-position. The choice between the fluoro, chloro, and bromo analogues for the 2-position will depend on the desired subsequent transformations. The 2-bromo analogue offers the highest reactivity for a second coupling reaction, while the 2-fluoro analogue provides the most inert handle, which can be advantageous when further functionalization at that position is not desired. This guide provides the foundational information for researchers to make informed decisions on the selection and application of these versatile building blocks in their synthetic endeavors.
References
- 1. 2-Fluoro-4-iodo-3-methylpyridine | C6H5FIN | CID 11776298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 153034-88-9 CAS MSDS (2-CHLORO-4-IODO-3-METHYLPYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 2-Chloro-4-iodo-3-methylpyridine 97 153034-88-9 [sigmaaldrich.com]
- 4. 2-Bromo-3-iodo-4-methylpyridine | C6H5BrIN | CID 40786898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 153034-80-1 [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine - Google Patents [patents.google.com]
- 8. Synthesis process of 2-bromo-4-iodo-3-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
A Comparative Guide to Analytical Methods for Confirming the Structure of 2-Fluoro-4-iodo-3-picoline Derivatives
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of key analytical techniques for the structural elucidation of 2-Fluoro-4-iodo-3-picoline and its derivatives, complete with supporting data and detailed experimental protocols.
This document outlines the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Chromatography (HPLC and GC) in providing orthogonal and complementary information to definitively characterize the chemical structure of this important class of halogenated pyridines.
At a Glance: Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of the primary analytical methods used for the structural confirmation of this compound derivatives.
| Analytical Technique | Information Provided | Performance & Comparison |
| NMR Spectroscopy | ||
| ¹H NMR | Provides information on the number and chemical environment of protons. Key data includes chemical shifts (δ), signal multiplicity (splitting), and coupling constants (J). | Essential for initial structural assessment. The number of signals and their splitting patterns reveal the substitution pattern on the pyridine ring. |
| ¹³C NMR | Determines the number of unique carbon atoms and their chemical environments. | Complementary to ¹H NMR, confirming the carbon skeleton. Chemical shifts are sensitive to the electronic effects of the fluorine and iodine substituents. |
| ¹⁹F NMR | Directly observes the fluorine atom, providing information about its chemical environment and coupling to nearby protons and carbons. | Highly sensitive and provides a wide chemical shift dispersion, making it an excellent tool for confirming the presence and position of the fluorine atom.[1] |
| Mass Spectrometry | ||
| Electron Ionization (EI) | Provides the molecular weight and fragmentation pattern of the molecule. | The molecular ion peak confirms the elemental composition. The fragmentation pattern offers clues about the molecule's structure and bond strengths. |
| Electrospray Ionization (ESI) | A soft ionization technique that typically yields the protonated molecule [M+H]⁺. | Useful for confirming the molecular weight with minimal fragmentation. A synthesis of 2-fluoro-3-methyl-4-iodopyridine reported a measured [M+H]⁺ of 238, confirming the expected molecular weight of 237.[2] |
| Chromatography | ||
| HPLC-MS | Separates components of a mixture and provides mass spectrometric data for each component. | Ideal for analyzing reaction mixtures and assessing purity. Reversed-phase HPLC with a C18 column is commonly used for pyridine derivatives.[3] |
| GC-MS | Separates volatile components of a mixture and provides mass spectrometric data. | Suitable for the analysis of thermally stable and volatile picoline derivatives. Derivatization may be necessary for less volatile compounds. |
| X-ray Crystallography | Provides the definitive three-dimensional structure of a molecule in the solid state. | Considered the "gold standard" for structural confirmation, providing unambiguous information on bond lengths, bond angles, and stereochemistry.[4] |
Delving Deeper: Experimental Data and Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the routine structural elucidation of organic molecules in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a detailed picture of the molecular framework.
Predicted NMR Data for this compound:
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| ¹H NMR | |||
| H-5 | ~7.5 - 7.8 | Doublet | ³J(H-H) ≈ 5-7 |
| H-6 | ~8.0 - 8.3 | Doublet of doublets | ³J(H-H) ≈ 5-7, ⁴J(H-F) ≈ 1-3 |
| CH₃ | ~2.3 - 2.6 | Singlet | |
| ¹³C NMR | |||
| C-2 | ~160 - 165 | Doublet | ¹J(C-F) ≈ 230-250 |
| C-3 | ~125 - 130 | Doublet | ²J(C-F) ≈ 20-30 |
| C-4 | ~95 - 105 | Singlet | |
| C-5 | ~135 - 140 | Singlet | |
| C-6 | ~150 - 155 | Doublet | ³J(C-F) ≈ 3-5 |
| CH₃ | ~15 - 20 | Singlet | |
| ¹⁹F NMR | ~(-110) - (-130) | Singlet or fine multiplets |
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher for better resolution.
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: Approximately 12 ppm, centered around 6 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: Approximately 200 ppm, centered around 100 ppm.
-
Number of Scans: 1024 or more, as ¹³C is less sensitive.
-
Relaxation Delay: 2 seconds.
-
-
¹⁹F NMR Acquisition:
-
Spectrometer: Operating at the appropriate frequency for ¹⁹F (e.g., 376 MHz on a 400 MHz ¹H instrument).
-
Pulse Program: Standard single-pulse experiment, often with proton decoupling.
-
Spectral Width: A wide spectral width (e.g., 200 ppm) may be initially required to locate the signal.
-
Reference: An external reference such as CFCl₃ is typically used.[1]
-
Number of Scans: 64-256.
-
Relaxation Delay: 1-2 seconds.
-
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Expected Fragmentation Pattern for this compound:
Upon electron ionization, the molecular ion (M⁺˙) of this compound would have a mass-to-charge ratio (m/z) of 237. Key fragmentation pathways would likely involve the loss of iodine and methyl groups.
| m/z | Proposed Fragment | Notes |
| 237 | [C₆H₅FIN]⁺˙ | Molecular Ion |
| 222 | [C₅H₂FIN]⁺˙ | Loss of a methyl radical (•CH₃) |
| 110 | [C₆H₅FN]⁺˙ | Loss of an iodine radical (•I) |
| 95 | [C₅H₂FN]⁺˙ | Loss of a methyl radical from the [M-I]⁺ fragment |
Experimental Protocol for GC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the this compound derivative in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Gas Chromatography (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 70 °C) and ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.[5]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-300.
-
Source Temperature: 230 °C.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is an excellent technique for the analysis of purity and for the separation of this compound derivatives from reaction mixtures or purification fractions, especially when coupled with a mass spectrometer.
Typical HPLC-MS Conditions for Picoline Derivatives:
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., Zorbax SB-Aq, 4.6 x 150 mm, 5 µm)[6] |
| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |
| Gradient | Start with a low percentage of B, and gradually increase to elute the compound. |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 254 nm and/or ESI-MS in positive ion mode. |
Experimental Protocol for HPLC-MS Analysis:
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition or a compatible solvent.
-
Chromatographic Separation: Inject the sample onto the HPLC system and run the gradient program.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into the ESI source of the mass spectrometer. The mass spectrometer is typically operated in full scan mode to detect the [M+H]⁺ ion.
Visualizing the Workflow
The following diagram illustrates a typical workflow for the comprehensive structural confirmation of a this compound derivative.
Caption: A logical workflow for the synthesis, purification, and multi-technique structural analysis of this compound derivatives.
The following diagram illustrates the key analytical techniques and the information they provide for structural confirmation.
Caption: An overview of the structural information obtained from various analytical techniques for this compound.
Conclusion
The structural confirmation of this compound derivatives requires a multi-faceted analytical approach. While NMR spectroscopy provides the most detailed information regarding the molecular framework in solution, mass spectrometry is indispensable for confirming the molecular weight and gaining insights into the molecule's stability and fragmentation. Chromatographic techniques are essential for assessing purity and are powerful when coupled with mass spectrometry. For absolute and unambiguous structural determination, single-crystal X-ray crystallography remains the ultimate method. By employing a combination of these techniques, researchers can confidently and accurately characterize the structure of these and other novel chemical compounds.
References
- 1. Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Fluoro-4-iodo-3-methylpyridine | C6H5FIN | CID 11776298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke [healthycanadians.gc.ca]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of 2-Fluoro-4-iodo-3-picoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of validated synthetic routes to 2-Fluoro-4-iodo-3-picoline, a key building block in the development of various pharmaceutical compounds. The following sections detail distinct synthetic strategies, offering experimental protocols and quantitative data to facilitate an objective comparison of their performance.
Route 1: From 2-Fluoro-3-iodopyridine
This approach involves the methylation of a pre-functionalized pyridine ring. The synthesis commences with the commercially available 2-fluoro-3-iodopyridine.
Experimental Protocol
A solution of 2-fluoro-3-iodopyridine (30 g, 135 mmol) in tetrahydrofuran (THF) is slowly added to a solution of lithium diisopropylamide (LDA) (68 mL, 135 mmol) in THF (100 mL) at -78 °C under a nitrogen atmosphere. The reaction mixture is stirred at this temperature for 1 hour. Subsequently, iodomethane (25 mL, 405 mmol) is added, and stirring is continued for an additional 30 minutes at -78 °C. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The mixture is extracted with ether, and the combined organic layers are dried over magnesium sulfate and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography (petroleum ether:EtOAc = 4:1) to yield this compound as a brown solid.[1]
Data Summary
| Parameter | Value | Reference |
| Starting Material | 2-Fluoro-3-iodopyridine | [1] |
| Key Reagents | LDA, Iodomethane | [1] |
| Reaction Time | ~2 hours | [1] |
| Yield | 69% | [1] |
| Purity | Not explicitly stated, purified by column chromatography | [1] |
| Scale | 30 g of starting material | [1] |
Synthetic Workflow
Caption: Synthesis of this compound from 2-Fluoro-3-iodopyridine.
Route 2: Iodination of 2-Fluoro-3-methylpyridine (Proposed)
This alternative strategy involves the direct iodination of 2-fluoro-3-methylpyridine. While a specific protocol for the regioselective iodination at the 4-position of this particular substrate is not explicitly detailed in the surveyed literature, a plausible route can be proposed based on general methods for the iodination of pyridine derivatives. Directed ortho-metalation followed by iodination is a promising approach.
Proposed Experimental Protocol
To a solution of 2-fluoro-3-methylpyridine in dry THF at -78 °C under a nitrogen atmosphere is added a strong lithium amide base such as lithium 2,2,6,6-tetramethylpiperidide (LiTMP). The fluorine atom is expected to act as a directing group, favoring deprotonation at the C4 position. After stirring for a suitable time to ensure the formation of the lithiated intermediate, a solution of iodine in THF is added. The reaction is then quenched with a saturated aqueous solution of sodium thiosulfate. The product is extracted with an organic solvent, dried, and purified by column chromatography.
Data Summary (Projected)
| Parameter | Value (Projected) |
| Starting Material | 2-Fluoro-3-methylpyridine |
| Key Reagents | LiTMP, Iodine |
| Reaction Time | Not established |
| Yield | Not established |
| Purity | Requires optimization and characterization |
| Scale | Dependent on optimization |
Proposed Synthetic Workflow
References
A Comparative Study of Catalysts for Cross-Coupling Reactions of 2-Fluoro-4-iodo-3-picoline
For Researchers, Scientists, and Drug Development Professionals
The functionalization of halogenated pyridines is a cornerstone of modern medicinal chemistry and materials science. Among these, 2-Fluoro-4-iodo-3-picoline stands out as a versatile building block, offering two distinct reaction sites for cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-fluorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 4-position. This guide provides a comparative analysis of various palladium-based catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions at the C-4 position of this compound and its close analogs.
Data Presentation
The following tables summarize the performance of different catalyst systems for each cross-coupling reaction. Data has been collated from various sources and may include reactions on structurally similar substrates where direct data for this compound was not available.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, this reaction enables the introduction of various aryl and heteroaryl substituents at the 4-position.
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate |
| Pd(dppf)Cl₂ | dppf | Na₃PO₄ | Dioxane/H₂O | 100 | - | 89 | Pyridine-2-sulfonyl fluoride |
| Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 8 | ~90-98 | 2-Bromo-4-iodopyridine |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 90 | 12 | ~88-96 | 2-Bromo-4-iodopyridine |
Note: Data for pyridine-2-sulfonyl fluoride and 2-bromo-4-iodopyridine are included as representative examples of Suzuki-Miyaura couplings on functionalized pyridines.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of carbon-nitrogen bonds, allowing for the coupling of amines with aryl halides.
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate |
| Pd(OAc)₂ | BINAP | K₂CO₃ | Toluene | MW (30 min) | 0.5 | Good | 2-Fluoro-4-iodopyridine |
| Pd₂(dba)₃ | XantPhos | Cs₂CO₃ | Toluene | 110 | 20 | up to 95 | 6-Halogenated Flavones |
Note: The data for 6-halogenated flavones illustrates the effectiveness of the Pd₂(dba)₃/XantPhos system in C-N bond formation.[1]
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.
| Catalyst Precursor | Co-catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate |
| Pd(PPh₃)₄ | CuI | PPh₃ | Et₃N | THF/Et₃N | RT | 16 | 92 | 6-bromo-3-fluoro-2-cyanopyridine |
| PdCl₂(PPh₃)₂ | CuI | PPh₃ | Et₃N | DMF | 65 | - | Good-Excellent | Iodopyridines |
Note: The data for 6-bromo-3-fluoro-2-cyanopyridine demonstrates a successful Sonogashira coupling on a fluorinated pyridine derivative.[2]
Heck Coupling
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | - | - | Good | Aryl iodides |
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | Acetonitrile | 100 | 18-24 | Moderate-Good | 2-Bromo-4-methylpyridine |
Note: Data for general aryl iodides and 2-bromo-4-methylpyridine are provided as representative examples.
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are generalized and may require optimization for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel is added this compound (1.0 equiv.), the corresponding boronic acid or boronic ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃ or Na₃PO₄, 2-3 equiv.). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent system (e.g., dioxane/water) is then added. The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.[3][4]
General Procedure for Buchwald-Hartwig Amination
In an oven-dried Schlenk tube, the palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP or XantPhos, 1.2-2.4 mol%), and the base (e.g., K₂CO₃ or Cs₂CO₃, 1.5-2.0 equiv.) are combined. The tube is evacuated and backfilled with argon. This compound (1.0 equiv.), the amine (1.1-1.2 equiv.), and an anhydrous solvent (e.g., toluene or dioxane) are then added. The Schlenk tube is sealed and the reaction mixture is heated to the specified temperature (typically 80-110 °C) with vigorous stirring for the required duration. The reaction progress is monitored by TLC or GC-MS. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by flash chromatography to afford the desired N-aryl or N-alkyl product.[5]
General Procedure for Sonogashira Coupling
To a dry Schlenk flask under an inert atmosphere are added this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%). Anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., Et₃N or DIPA, 2-3 equiv.) are added, followed by the terminal alkyne (1.1-1.5 equiv.). The reaction is stirred at room temperature or heated (typically to 40-65 °C) until completion as indicated by TLC or LC-MS. The reaction mixture is then cooled, diluted with an organic solvent, and washed with aqueous ammonium chloride solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.[2][6]
General Procedure for Heck Coupling
In a sealable reaction tube, this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃ or P(o-tol)₃, 2-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.0 equiv.) are combined. The tube is evacuated and backfilled with an inert gas. An anhydrous solvent (e.g., DMF or acetonitrile) and the alkene (1.2-2.0 equiv.) are added. The tube is sealed and the reaction mixture is heated to the required temperature (typically 100-140 °C) for several hours. The progress of the reaction is monitored by GC-MS or LC-MS. After cooling, the reaction mixture is diluted with an organic solvent, filtered to remove insoluble salts, and the filtrate is washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.[7][8]
Mandatory Visualization
The following diagrams illustrate the catalytic cycles for the described cross-coupling reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Caption: Catalytic cycle of the Heck cross-coupling reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Heck Reaction [organic-chemistry.org]
Assessing the Purity of Synthesized 2-Fluoro-4-iodo-3-picoline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex pharmaceutical compounds, the purity of starting materials and intermediates is paramount. 2-Fluoro-4-iodo-3-picoline is a key building block in the development of various therapeutic agents, most notably as an intermediate in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor, Crizotinib.[1][2] Ensuring the high purity of this intermediate is critical for the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized this compound, complete with experimental protocols and a comparative analysis with alternative building blocks.
Purity Assessment of this compound
The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods for separation and quantification of impurities, while quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy serves as an excellent orthogonal method for obtaining an absolute purity value.
Data Presentation: Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of the recommended analytical techniques for the purity assessment of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on polarity | Separation based on volatility and mass-to-charge ratio | Absolute quantification based on nuclear spin properties |
| Primary Use | Quantification of non-volatile impurities | Identification and quantification of volatile and semi-volatile impurities | Absolute purity determination and structural elucidation |
| Limit of Detection (LOD) | ~0.01% | ~0.001% | ~0.1% |
| Limit of Quantification (LOQ) | ~0.05% | ~0.005% | ~0.3% |
| Precision (%RSD) | < 2% | < 5% | < 1% |
| Key Advantages | High resolution, robust, widely available | High sensitivity, provides structural information of impurities | No reference standard of the analyte needed, non-destructive |
| Key Limitations | Requires reference standards for impurity identification | Limited to thermally stable compounds | Lower sensitivity than chromatographic methods |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC) Protocol
This reverse-phase HPLC method is suitable for the quantification of non-volatile impurities in this compound.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is ideal for the identification and quantification of volatile and semi-volatile impurities.
-
Instrumentation: Standard GC-MS system.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 10 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 amu.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of dichloromethane.
Quantitative NMR (qNMR) Protocol
This protocol provides a method for determining the absolute purity of this compound.[3][4]
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Internal Standard: A certified reference material with a known purity (e.g., maleic anhydride). The internal standard should be soluble in the same deuterated solvent and have signals that do not overlap with the analyte.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Acquisition Parameters:
-
Pulse angle: 90°.
-
Relaxation delay (d1): 30-60 seconds (should be at least 5 times the longest T1 of the signals of interest).
-
Number of scans: 8 or 16.
-
-
Data Processing:
-
Apply a line broadening of 0.3 Hz.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved signal of this compound and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Mandatory Visualizations
Caption: Workflow for the purity assessment of this compound.
Caption: ALK signaling pathway and the inhibitory action of Crizotinib.
Comparison with Alternatives
Several other halogenated picolines and related heterocycles serve as important building blocks in medicinal chemistry. The choice of a specific building block depends on the desired final molecule and the synthetic strategy. The purity assessment of these alternatives follows similar principles, employing a combination of chromatographic and spectroscopic methods.
| Alternative Compound | Common Application | Key Purity Assessment Considerations |
| 2-Chloro-4-iodo-3-picoline | Intermediate in medicinal chemistry | GC is often used for purity determination. Potential for isomeric impurities. |
| 2-Bromo-3-fluoro-4-picoline | Pharmaceutical intermediate | High purity (≥99.0%) is crucial for pharmaceutical synthesis to avoid downstream byproducts. |
| 3-Iodo-4-methylpyridine | Precursor for APIs and advanced materials | Potential for residual starting materials and reagents from synthesis. |
| 2-Amino-4-(trifluoromethyl)pyridine | Building block in drug discovery | HPLC is a robust method for purity validation. Can be compared with qNMR for absolute purity.[5] |
References
- 1. CN107365301B - Synthesis method of crizotinib and preparation method of intermediate thereof - Google Patents [patents.google.com]
- 2. CN104693184A - Synthesis method of crizotinib - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. emerypharma.com [emerypharma.com]
- 5. benchchem.com [benchchem.com]
Spectroscopic Analysis for the Confirmation of 2-Fluoro-4-iodo-3-picoline: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized compound's structure is paramount. This guide provides a comparative overview of spectroscopic techniques for the verification of 2-Fluoro-4-iodo-3-picoline, a key building block in medicinal chemistry. We present a detailed analysis of expected and reported spectroscopic data, alongside a comparison with a structurally similar alternative, 2-Bromo-4-iodo-3-picoline, and the precursor, 3-picoline. This guide also includes detailed experimental protocols for the acquisition of such data.
Spectroscopic Data Comparison
The confirmation of the formation of this compound relies on a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Below is a summary of the expected and reported data for the target compound and its alternatives.
| Compound | Spectroscopic Technique | Key Data Points |
| This compound | ¹H NMR | - Aromatic protons in the region of δ 7.0-8.5 ppm. - Methyl group singlet around δ 2.3-2.6 ppm. - Characteristic coupling patterns due to fluorine-proton (JHF) and proton-proton (JHH) interactions. |
| ¹³C NMR | - Aromatic carbons in the region of δ 110-165 ppm. - Carbon bearing the fluorine will show a large coupling constant (¹JCF). - Carbon bearing the iodine will be shifted upfield compared to a C-H bond. - Methyl carbon signal around δ 15-25 ppm. | |
| ¹⁹F NMR | - A single resonance in the characteristic range for aryl fluorides. The chemical shift will be influenced by the iodine and methyl substituents.[1][2] | |
| IR (cm⁻¹) | - C-H stretching (aromatic and aliphatic) ~2900-3100 cm⁻¹. - C=C and C=N stretching (aromatic ring) ~1400-1600 cm⁻¹. - C-F stretching ~1200-1300 cm⁻¹. - C-I stretching will appear in the fingerprint region <600 cm⁻¹. | |
| Mass Spec (MS) | - Expected molecular ion peak [M]⁺ at m/z 237.[3] - A [M+H]⁺ peak at m/z 238 may be observed in soft ionization techniques.[3] | |
| 2-Bromo-4-iodo-3-picoline | ¹H NMR | - Similar aromatic and methyl proton shifts to the fluoro analog, with slight variations due to the different electronic effect of bromine. |
| ¹³C NMR | - The carbon bearing the bromine atom will have a characteristic chemical shift, different from the carbon bearing a fluorine. | |
| IR (cm⁻¹) | - Absence of a C-F stretching band. - C-Br stretching will appear in the fingerprint region, typically lower than C-I. | |
| Mass Spec (MS) | - Characteristic isotopic pattern for bromine with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ with nearly equal intensity at m/z 297 and 299.[4] | |
| 3-Picoline (Precursor) | ¹H NMR | - Aromatic protons in the region of δ 7.0-8.5 ppm.[5] - Methyl group singlet around δ 2.3 ppm.[5] |
| ¹³C NMR | - Aromatic carbons in the region of δ 120-150 ppm. - Methyl carbon signal around δ 18 ppm. | |
| IR (cm⁻¹) | - C-H stretching (aromatic and aliphatic) ~2900-3100 cm⁻¹.[6][7] - C=C and C=N stretching (aromatic ring) ~1400-1600 cm⁻¹.[6][7] | |
| Mass Spec (MS) | - Molecular ion peak [M]⁺ at m/z 93. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).
2. ¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
3. ¹³C NMR Acquisition:
-
Acquire a proton-decoupled one-dimensional carbon spectrum.
-
A wider spectral width (e.g., 0 to 200 ppm) is necessary.
-
A significantly larger number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
4. ¹⁹F NMR Acquisition:
-
Acquire a one-dimensional fluorine spectrum.
-
No proton decoupling is typically necessary unless specific coupling information is not desired.
-
The spectral width should be set to encompass the expected chemical shift range for aromatic fluorine compounds.
Infrared (IR) Spectroscopy
1. Sample Preparation (Thin Film Method for Solids):
-
Dissolve a small amount of the solid this compound in a few drops of a volatile solvent (e.g., dichloromethane or acetone).
-
Apply a drop of the solution onto a salt plate (e.g., KBr or NaCl).
-
Allow the solvent to evaporate, leaving a thin, even film of the compound on the plate.
2. Data Acquisition:
-
Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Place the salt plate in the sample holder.
-
Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
It is crucial to run a background spectrum of the clean, empty salt plate and subtract it from the sample spectrum to remove atmospheric and instrumental interferences.
Mass Spectrometry (MS)
1. Sample Preparation:
-
For direct infusion, prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
For GC-MS, prepare a more dilute solution in a volatile solvent compatible with the GC column.
2. Data Acquisition (Electrospray Ionization - ESI):
-
Introduce the sample solution into the mass spectrometer via direct infusion or after separation by liquid chromatography.
-
ESI is a soft ionization technique that is likely to produce the protonated molecular ion [M+H]⁺.
3. Data Acquisition (Electron Ionization - EI for GC-MS):
-
The sample is vaporized and introduced into the ion source where it is bombarded with electrons (typically 70 eV).
-
This high-energy ionization method will likely produce the molecular ion [M]⁺ and a series of fragment ions that can aid in structural elucidation.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic confirmation of this compound.
This comprehensive approach, combining multiple spectroscopic techniques, provides a robust and reliable method for the structural confirmation of this compound, ensuring the quality and integrity of this important synthetic intermediate for research and development.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 19F [nmr.chem.ucsb.edu]
- 3. This compound | 153034-80-1 [chemicalbook.com]
- 4. 2-Bromo-3-iodo-4-methylpyridine | C6H5BrIN | CID 40786898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Picoline(108-99-6) 1H NMR [m.chemicalbook.com]
- 6. Pyridine, 3-methyl- [webbook.nist.gov]
- 7. 3-Picoline(108-99-6) IR Spectrum [m.chemicalbook.com]
Efficacy of 2-Fluoro-4-iodo-3-picoline in Various Solvent Systems: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the nuanced behavior of reagents in different solvent environments is critical for reaction optimization and achieving desired synthetic outcomes. This guide provides a comparative overview of the efficacy of 2-Fluoro-4-iodo-3-picoline, a key building block in medicinal and agrochemical research, across various solvent systems. The selection of an appropriate solvent is paramount as it can significantly influence reaction kinetics, yield, and selectivity.
Due to the limited availability of direct comparative studies for this compound in the public domain, this guide will focus on the general principles of solvent effects in the primary cross-coupling reactions where this versatile intermediate is commonly employed: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The information presented is based on established knowledge for structurally similar aryl halides and pyridyl systems.
General Principles of Solvent Selection for Cross-Coupling Reactions
The polarity, proticity, and coordinating ability of a solvent play a crucial role in the catalytic cycle of cross-coupling reactions. The choice of solvent can impact the solubility of reactants and catalysts, the stability of intermediates, and the rates of oxidative addition, transmetalation, and reductive elimination.
Polar Aprotic Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (MeCN), and tetrahydrofuran (THF) are frequently employed. They are effective at dissolving polar organic compounds and salts, and they can coordinate with the metal center of the catalyst, influencing its reactivity.
Nonpolar Aprotic Solvents like toluene, dioxane, and benzene are also common, particularly in reactions where water-sensitive reagents are used. They have a lesser tendency to coordinate with the catalyst, which can be advantageous in certain cases.
Polar Protic Solvents , including water and alcohols (e.g., ethanol, isopropanol), can participate in hydrogen bonding and are often used in combination with organic solvents, especially in Suzuki-Miyaura couplings, to facilitate the dissolution of the inorganic base and assist in the transmetalation step.
Comparative Efficacy in Key Cross-Coupling Reactions
While specific yield data for this compound is not available in a comparative format, the following tables summarize the expected performance in different solvent systems based on general principles and data for analogous compounds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. The choice of solvent is critical for the efficiency of the transmetalation step.
| Solvent System | Expected Efficacy | Rationale |
| Toluene/Water | High | Biphasic system allows for dissolution of both the organic substrate and the inorganic base. Water is known to accelerate the transmetalation step. |
| Dioxane/Water | High | Similar to toluene/water, dioxane is a good solvent for the organic components, and water aids in dissolving the base. |
| DMF | Moderate to High | Good solubility for all components. However, at high temperatures, DMF can decompose and may sometimes inhibit the catalyst. |
| THF | Moderate | A common ethereal solvent, but its lower boiling point may limit the reaction temperature. Often used for reactions at or near room temperature. |
| Ethanol/Water | Moderate to High | A greener solvent choice that can be effective, particularly with boronic acids that are more soluble in alcohols. |
Sonogashira Coupling
The Sonogashira coupling is a palladium-catalyzed reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
| Solvent System | Expected Efficacy | Rationale |
| DMF | High | Excellent solvent for dissolving the substrates, catalyst, and copper co-catalyst. Its high polarity can stabilize the catalytic species. |
| THF | High | A widely used solvent for Sonogashira couplings, often in the presence of an amine base which can also act as a co-solvent. |
| Acetonitrile | Moderate to High | A polar aprotic solvent that can be a good alternative to DMF or THF. |
| Toluene | Moderate | Less polar, may be suitable for certain substrates but can sometimes lead to lower reaction rates compared to more polar solvents. |
| Triethylamine (as solvent) | Moderate | Can be used as both the base and the solvent, simplifying the reaction setup, though it may not be optimal for all substrates. |
Buchwald-Hartwig Amination
This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. The solvent choice can significantly affect the rate and efficiency of this transformation.
| Solvent System | Expected Efficacy | Rationale |
| Toluene | High | A common and effective solvent for Buchwald-Hartwig aminations, particularly with electron-rich phosphine ligands. |
| Dioxane | High | Another popular choice, often providing good results across a range of substrates. |
| THF | Moderate | Can be effective, but its lower boiling point might not be sufficient for less reactive aryl halides or amines. |
| t-Butanol | Moderate to High | Often used in conjunction with a strong base like sodium t-butoxide, where it can act as both a solvent and a component of the base system. |
| DMF | Low to Moderate | Can sometimes lead to side reactions or catalyst deactivation, especially at elevated temperatures. |
Experimental Protocols: General Considerations
The following are generalized experimental protocols for the cross-coupling reactions of this compound. Note: These are template procedures and require optimization for specific substrates and desired outcomes.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq.).
-
Solvent Addition: The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., Argon or Nitrogen). The chosen degassed solvent system (e.g., Toluene/Water 4:1) is then added via syringe.
-
Reaction Conditions: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the required time (monitored by TLC or GC-MS).
-
Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography.
General Protocol for Sonogashira Coupling
-
Reaction Setup: To a reaction vessel, add this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), and the chosen solvent (e.g., DMF or THF).
-
Reagent Addition: The terminal alkyne (1.1-1.5 eq.) and a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2-3 eq.) are added. The vessel is flushed with an inert gas.
-
Reaction Conditions: The reaction is stirred at room temperature or heated (typically to 50-80 °C) until completion.
-
Work-up: The reaction mixture is filtered to remove the ammonium salt, and the filtrate is concentrated. The residue is taken up in an organic solvent and washed with water or ammonium chloride solution.
-
Purification: The crude product is purified by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.2-2.0 eq.).
-
Reagent and Solvent Addition: The amine (1.1-1.5 eq.) and the anhydrous, degassed solvent (e.g., toluene or dioxane) are added.
-
Reaction Conditions: The vessel is sealed and heated to the required temperature (typically 80-120 °C) for the necessary duration.
-
Work-up: After cooling, the reaction mixture is diluted with an organic solvent, filtered through a pad of celite, and the filtrate is concentrated.
-
Purification: The crude product is purified by column chromatography.
Visualizing Reaction Workflows
To further clarify the experimental processes, the following diagrams illustrate the general workflows for the discussed cross-coupling reactions.
A Comparative Guide to the Kinetic Reactivity of 2-Fluoro-4-iodo-3-picoline in Key Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the relative reactivity of halogens as leaving groups is a key consideration. For many activated aryl halides, the observed reactivity order, known as the "element effect," is F > Cl ≈ Br > I. This is attributed to the high electronegativity of fluorine, which strongly activates the aromatic ring towards nucleophilic attack, this being the rate-determining step.[1] However, in the context of pyridinium ions, a different reactivity order has been observed: 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I.[1] This suggests that for certain heterocyclic systems, the mechanism may deviate from a simple rate-controlling addition of the nucleophile.
For 2-Fluoro-4-iodo-3-picoline, the pyridine nitrogen activates the 2- and 4-positions towards nucleophilic attack. The electron-withdrawing nature of the fluorine at the 2-position is expected to make this site particularly susceptible to SNAr. While iodine is a better leaving group in terms of bond strength, the initial attack of the nucleophile is often the rate-determining step in SNAr, making the more electron-deficient position more reactive.[2] It is also important to note that 3-halopyridines are generally unreactive in SNAr reactions.[2]
Table 1: Predicted Relative Reactivity in SNAr Reactions
| Position | Halogen | Expected Relative Reactivity | Rationale |
| 2 | Fluorine | Higher | The strong electron-withdrawing effect of fluorine activates the C2 position for nucleophilic attack, which is typically the rate-determining step. |
| 4 | Iodine | Lower | While iodine is a good leaving group, the C4 position is less activated by the fluorine at C2 compared to the direct activation at the C2 position itself. |
Experimental Protocol: General Procedure for SNAr with an Amine Nucleophile
A solution of this compound (1.0 eq) in a suitable solvent (e.g., DMSO, DMF, or NMP) is treated with the desired amine nucleophile (1.1-1.5 eq) and a base (e.g., K2CO3, Cs2CO3, or a non-nucleophilic organic base like DBU) (1.5-2.0 eq). The reaction mixture is heated to a temperature between 80-150 °C and monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
Experimental workflow for a typical SNAr reaction.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with an organoboron reagent, and reductive elimination to yield the product and regenerate the catalyst.[3]
In this catalytic cycle, the oxidative addition step is often rate-determining. The reactivity of the aryl halide is highly dependent on the carbon-halogen bond strength, with the general trend being I > Br > OTf > Cl.[4] Therefore, for this compound, the C-I bond is expected to be significantly more reactive than the C-F bond under Suzuki-Miyaura conditions. The C-F bond is generally unreactive in standard Suzuki couplings unless specialized catalytic systems are employed.
Table 2: Predicted Relative Reactivity in Suzuki-Miyaura Coupling
| Position | Halogen | Expected Relative Reactivity | Rationale |
| 4 | Iodine | High | The C-I bond is weaker and more readily undergoes oxidative addition to the palladium catalyst, which is the rate-determining step. |
| 2 | Fluorine | Very Low / Inert | The C-F bond is strong and generally does not participate in oxidative addition under standard Suzuki conditions. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
To a mixture of this compound (1.0 eq), the boronic acid or ester (1.1-1.5 eq), and a base (e.g., K2CO3, Cs2CO3, or K3PO4) (2.0-3.0 eq) in a suitable solvent system (e.g., 1,4-dioxane/water, toluene, or DMF) is added a palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2, or Pd2(dba)3 with a phosphine ligand) (1-5 mol%). The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80-120 °C. The reaction progress is monitored by TLC or LC-MS. After completion, the mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds.[5] Similar to the Suzuki-Miyaura coupling, the mechanism involves an oxidative addition, formation of a palladium-amido complex, and reductive elimination.[6]
The rate of the Buchwald-Hartwig amination is also highly dependent on the nature of the leaving group on the aryl halide. The reactivity trend for the halogens is I > Br > Cl.[7] This is again due to the relative ease of the oxidative addition step. Consequently, the C-I bond at the 4-position of this compound is expected to be the exclusive site of reaction under typical Buchwald-Hartwig conditions, leaving the C-F bond intact.
Table 3: Predicted Relative Reactivity in Buchwald-Hartwig Amination
| Position | Halogen | Expected Relative Reactivity | Rationale |
| 4 | Iodine | High | The C-I bond is the most reactive towards oxidative addition with the palladium catalyst, which is a key step in the catalytic cycle. |
| 2 | Fluorine | Very Low / Inert | The strong C-F bond is resistant to oxidative addition under standard Buchwald-Hartwig conditions. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (1.0 eq), the amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd2(dba)3 or Pd(OAc)2) (1-5 mol% Pd), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP) (1.2-2.4 eq relative to Pd), and a strong, non-nucleophilic base (e.g., NaOt-Bu, KOt-Bu, or Cs2CO3) (1.5-2.5 eq). Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF) is added, and the mixture is heated to a temperature between 80-120 °C. The reaction is monitored by an appropriate chromatographic method. Upon completion, the reaction is cooled, quenched with water or saturated aqueous NH4Cl, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by flash chromatography.
References
- 1. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. wwjmrd.com [wwjmrd.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
Lack of Publicly Available Data on Novel Compounds from 2-Fluoro-4-iodo-3-picoline
A comprehensive search of publicly available scientific literature and chemical databases has revealed a significant lack of specific information regarding the synthesis, characterization, and biological evaluation of novel compounds derived directly from 2-Fluoro-4-iodo-3-picoline. While this compound is commercially available and recognized as a potentially versatile intermediate in pharmaceutical and agrochemical research, detailed studies documenting its use as a precursor for new molecular entities are not readily found in the public domain.[1][2]
This compound, also known as 2-fluoro-4-iodo-3-methylpyridine, is a halogenated pyridine derivative.[1][2] Its structure suggests potential for various chemical modifications, particularly at the iodo-substituted position, which is amenable to cross-coupling reactions. The fluorine atom and methyl group also influence the electronic properties and reactivity of the pyridine ring.
Consequently, a comparison guide with quantitative data, detailed experimental protocols, and visualizations for novel compounds from this specific precursor cannot be generated. The necessary foundational information—the identities of the novel compounds and their associated experimental data—is not present in the accessible scientific literature. Further research and publication in this specific area would be required to enable the creation of such a guide.
References
- 1. 2-Fluoro-4-iodo-3-methylpyridine | C6H5FIN | CID 11776298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Fluoro-4-iodo-3-picoline: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Fluoro-4-iodo-3-picoline (CAS No. 153034-80-1), a halogenated pyridine derivative utilized in pharmaceutical and agrochemical research. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This compound is classified as hazardous waste and requires specialized disposal methods.
Hazard and Safety Data Summary
This compound presents multiple health hazards. The following table summarizes its GHS classifications based on available safety data.[1]
| Hazard Classification | GHS Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H318: Causes serious eye damage |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation |
Incompatible Materials: To prevent dangerous reactions, avoid mixing this compound with the following substances:
Step-by-Step Disposal Protocol
The disposal of this compound must be handled by a licensed hazardous waste management company. The following protocol outlines the steps for safe onsite management and preparation for disposal.
1. Personal Protective Equipment (PPE): Before handling the chemical waste, ensure appropriate PPE is worn, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
2. Waste Segregation:
-
Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."
-
Do not mix this compound waste with non-halogenated solvents or other incompatible waste streams.
3. Container Selection and Management:
-
Use a chemically compatible and leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Ensure the container is in good condition, free from cracks or residues from previous use.
-
Keep the waste container closed at all times, except when adding waste.
4. Labeling of Waste Containers: Proper labeling is mandatory for regulatory compliance. The label must be clearly visible and include the following information:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound " (do not use abbreviations or chemical formulas).
-
The accumulation start date (the date the first drop of waste is added to the container).
-
A clear indication of the hazards (e.g., "Harmful," "Irritant").
5. Spill Management: In the event of a spill:
-
Evacuate the immediate area if necessary.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.
-
Carefully collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area thoroughly.
6. Storage of Hazardous Waste:
-
Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Follow your institution's guidelines for the maximum allowable accumulation time for hazardous waste.
7. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide the waste manifest with an accurate description of the waste.
Disposal Workflow
The following diagram illustrates the key stages in the proper disposal of this compound.
Caption: A flowchart outlining the procedural steps for the safe on-site handling and subsequent off-site disposal of this compound waste.
Treatment and Final Disposition
The primary recommended treatment for halogenated organic compounds like this compound is high-temperature incineration. Specialized facilities are equipped with advanced flue gas cleaning systems to capture and neutralize hazardous byproducts. For iodinated compounds, technologies exist to recover iodine from the incinerator off-gas, promoting a circular economy approach to waste management. Under no circumstances should this chemical be disposed of down the drain or in regular landfill.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
